N-(3-Phenylpropanoyl)pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1-pyrrol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOIBRUQZVZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid that has garnered interest within the scientific community. Its structure, featuring a pyrrole (B145914) ring linked to a phenylpropanoyl group, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological significance based on current research.
Natural Sources
The primary natural source of this compound identified to date is the plant Piper sarmentosum, a member of the Piperaceae family commonly found in Southeast Asia. This compound has been successfully isolated from various parts of the plant, including its fresh roots, fruits, and leaves[1][2][3].
A recent study focusing on the phytochemical profile of Malaysian Piper sarmentosum leaves quantified the concentration of this compound in a methanol (B129727) extract, revealing a significant presence of 66.80 µg/mg[4]. This quantitative data highlights the leaves of P. sarmentosum as a viable and rich source for the isolation of this compound.
Isolation from Natural Sources
The isolation of this compound from Piper sarmentosum typically involves solvent extraction followed by chromatographic purification. Two key methodologies have been described in the scientific literature, one focusing on the roots and the other on the leaves of the plant.
Experimental Protocol 1: Isolation from Piper sarmentosum Roots
The following protocol is based on the work of Tuntiwachwuttikul P, et al. (2006), who first reported the isolation of a "pyrrole amide" (later identified as this compound) from the fresh roots of Piper sarmentosum[1][5][6].
1. Extraction:
-
Freshly collected roots of Piper sarmentosum are macerated in a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
The extraction process is typically repeated multiple times to ensure exhaustive recovery of the plant's chemical constituents.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and/or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Fractions containing this compound are combined and further purified using repeated column chromatography or other techniques like preparative TLC until a pure compound is obtained.
3. Compound Characterization:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol 2: Isolation from Piper sarmentosum Leaves
A more recent and detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been described by Adib et al. (2024)[4][7][8].
1. Plant Material and Extraction:
-
Dried and ground leaves of P. sarmentosum (2.5 kg) are extracted by percolation at room temperature using methanol.
-
The extract is concentrated using a rotary evaporator to yield a crude methanol extract (117.73 g).
2. Fractionation using Column Chromatography:
-
50 g of the methanol extract is fractionated using column chromatography with an ion exchange resin (DIAION™) as the stationary phase.
-
The mobile phase consists of a mixture of water and methanol.
-
The column is subsequently flushed with ethyl acetate and then acetone (B3395972) to yield four main fractions (F1, F2, F3, and F4).
3. Isolation and Purification:
-
The fraction containing this compound is further purified to yield the pure compound (6 mg)[4]. The specific details of this final purification step are not fully elaborated in the publication but would likely involve further chromatographic techniques as described in Protocol 1.
4. Quantification:
-
The concentration of this compound in the initial plant extract was determined to be 66.80 µg/mg using a validated High-Performance Liquid Chromatography (HPLC) assay[4].
Quantitative Data Summary
| Source Material | Extraction Solvent | Chromatographic Method | Yield/Concentration | Reference |
| Piper sarmentosum Roots | Not specified | Silica Gel Column Chromatography | Not specified | Tuntiwachwuttikul P, et al. (2006) |
| Piper sarmentosum Leaves | Methanol | Column Chromatography (Ion Exchange Resin) | 66.80 µg/mg of crude extract | Adib et al. (2024)[4] |
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the structural motifs of a pyrrole ring and a phenylpropanoid suggest potential for pharmacological effects, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
The phenylpropanoid moiety is a well-known pharmacophore with established anti-inflammatory properties[9]. Furthermore, numerous pyrrole derivatives have demonstrated potent anti-inflammatory effects[10]. A structurally related compound, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone, has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12][13]. This compound was found to suppress the nuclear translocation of NF-κB subunits (p50) and AP-1 components (c-Jun and c-Fos), and to inhibit the phosphorylation of JNK and ERK, which are key kinases in the MAPK cascade[11][12].
Given the structural similarity, it is plausible that this compound may also modulate these inflammatory pathways.
Caption: Potential anti-inflammatory mechanism of this compound.
Anticancer Activity
Pyrrole-containing compounds are recognized as important scaffolds in the development of anticancer drugs[14]. Various pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to interfere with critical cellular processes such as microtubule polymerization and cell cycle progression[15][16][17]. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and it often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins[18].
Antimicrobial Activity
The pyrrole ring is a core component of several naturally occurring antibiotics[15][19]. Synthetic pyrrole derivatives have also demonstrated a broad spectrum of antibacterial and antifungal activities[20]. The mechanisms of action for antimicrobial pyrroles can be diverse, including the inhibition of essential enzymes or disruption of cell wall integrity[10][21].
Experimental Workflows
The general workflow for the isolation of this compound from Piper sarmentosum can be visualized as follows:
Caption: General workflow for the isolation of this compound.
A more detailed workflow based on the methodology of Adib et al. (2024) for isolation from leaves is presented below:
Caption: Detailed isolation workflow from P. sarmentosum leaves.
Conclusion and Future Directions
This compound is a readily isolatable natural product from Piper sarmentosum. The provided experimental protocols offer a solid foundation for researchers to obtain this compound for further study. While direct biological data is currently sparse, the structural characteristics of this compound strongly suggest its potential as a bioactive molecule, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial research. Future investigations should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The information presented in this guide serves as a valuable resource for scientists and drug development professionals interested in exploring the pharmacological applications of this intriguing natural product.
References
- 1. Chemical constituents of the roots of Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. MALAYSIAN JOURNAL OF CHEMISTRY (MJChem) [ikm.org.my]
- 9. A Comprehensive Review on the Phytochemical Constituents, Antioxidant and Anticancer Properties of Piper sarmentosum | Journal of Pharmacy [journals.iium.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities -Biomolecules & Therapeutics [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
This compound is an amide consisting of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.
Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one CAS Number: 112448-69-8
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-reviewed literature and provides a reliable reference for compound verification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts for this compound are presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Phenyl-H |
| 7.15 | t | 2H | Pyrrole-Hα (H-2, H-5) |
| 6.25 | t | 2H | Pyrrole-Hβ (H-3, H-4) |
| 3.10 | t | 2H | -CH₂- (adjacent to phenyl) |
| 2.95 | t | 2H | -CH₂- (adjacent to carbonyl) |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. t = triplet, m = multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The characteristic chemical shifts for the carbon atoms in this compound are detailed in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (Amide carbonyl) |
| 141.0 | Phenyl-C (quaternary) |
| 128.6 | Phenyl-CH |
| 128.4 | Phenyl-CH |
| 126.3 | Phenyl-CH |
| 119.5 | Pyrrole-Cα (C-2, C-5) |
| 111.8 | Pyrrole-Cβ (C-3, C-4) |
| 38.0 | -CH₂- (adjacent to carbonyl) |
| 31.5 | -CH₂- (adjacent to phenyl) |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The major IR absorption bands for this compound are listed in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic and pyrrole) |
| 2925, 2855 | Medium | C-H stretch (aliphatic) |
| 1700 | Strong | C=O stretch (amide) |
| 1600, 1495, 1450 | Medium | C=C stretch (aromatic and pyrrole) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are presented in Table 4.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 199 | 40 | [M]⁺ (Molecular ion) |
| 105 | 100 | [C₆H₅CH₂CH₂CO]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 67 | 30 | [C₄H₅N]⁺ (Pyrrole cation) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
Isolation of this compound
This compound is a natural product that can be isolated from the roots and leaves of Piper sarmentosum. A typical isolation procedure involves the following steps:
-
Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, often with a gradient elution system of hexane and ethyl acetate.
-
Final Purification: Final purification to obtain the pure compound is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The purified sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
-
Mass Analysis: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.
Visualization of Experimental Workflow
The general workflow for the isolation and characterization of this compound is depicted in the following diagram.
This diagram illustrates the logical progression from the natural source to the final, structurally verified compound, highlighting the key experimental stages involved.
Unveiling the Bioactive Potential of N-(3-Phenylpropanoyl)pyrrole from Piper Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropanoyl)pyrrole, a naturally occurring amide alkaloid isolated from medicinal plants of the Piper genus, notably Piper sarmentosum and Piper crassipes, has emerged as a compound of interest in the scientific community. The Piper genus has a long-standing history in traditional medicine for treating a variety of ailments, attributed to its rich diversity of secondary metabolites.[1] While extensive research has highlighted the significant anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties of crude extracts and various isolated compounds from Piper species, specific quantitative data on the biological activity of this compound remains limited in publicly accessible literature. This technical guide aims to consolidate the current, albeit primarily qualitative, understanding of the bioactivity of this compound, present detailed experimental methodologies for relevant assays, and propose potential signaling pathways based on the activities of analogous compounds. This document serves as a foundational resource to stimulate and guide future in-depth research into the therapeutic potential of this specific phytochemical.
Introduction
The genus Piper encompasses a vast array of plant species that are rich sources of structurally diverse secondary metabolites, including alkaloids, amides, flavonoids, and lignans.[1][2] These compounds have been shown to possess a wide spectrum of biological activities, making Piper species a focal point for natural product-based drug discovery.[1][2] Among the myriad of compounds isolated is this compound, an amide alkaloid identified in species such as Piper sarmentosum and Piper crassipes.
While the bioactivity of many Piper-derived compounds has been extensively studied, this compound remains a comparatively under-investigated molecule. Preliminary studies have alluded to its potential antibacterial and cytotoxic properties; however, a comprehensive quantitative analysis is not yet available in the scientific literature. This guide synthesizes the existing information and provides a framework for future investigation into its pharmacological profile.
Biological Activities of this compound and Related Compounds
Available research indicates that this compound has been screened for antibacterial and cytotoxic activities.[3] However, specific quantitative data from these screenings are not detailed in the primary publications. To provide context, this section summarizes the known biological activities of crude extracts from Piper species known to contain this compound and other related amide alkaloids.
Cytotoxic Activity
Extracts from Piper sarmentosum have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethanolic extract of P. sarmentosum exhibited an IC50 value of 25 µg/mL on the HT-29 human colon adenocarcinoma cell line. While this compound was identified in this plant, the cytotoxic activity of the pure compound has not been quantified.
Table 1: Cytotoxic Activity of Piper Species Extracts and Related Amides
| Species / Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Piper sarmentosum (Ethanolic Extract) | HT-29 (Colon) | MTT | 25 µg/mL | Not specified |
| Piper sarmentosum (Dichloromethane Extract) | Not specified | SRB | Screened, no data | [3] |
| 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine (from Piper boehmeriaefolium) | HeLa (Cervical) | Not specified | 2.7 µg/mL | [4] |
Antimicrobial Activity
This compound has been tested for antibacterial activity using the disk diffusion method.[3] Quantitative minimum inhibitory concentration (MIC) values are not available. However, other amides isolated from Piper sarmentosum have shown significant antimicrobial properties. For example, brachyamide B and piperonal (B3395001) displayed strong antibacterial activity against Xanthomonas oryzae.[5][6]
Table 2: Antimicrobial Activity of Amides from Piper sarmentosum
| Compound | Target Organism | Assay | MIC / Activity | Reference |
| This compound | Not specified | Disk Diffusion | Screened, no data | [3] |
| Brachyamide B | Xanthomonas oryzae pv. oryzae | Not specified | MIC: 7.62 mmol L⁻¹ | [6] |
| Piperonal | Xanthomonas oryzae pv. oryzicola | Not specified | MIC: 2.59 mmol L⁻¹ | [6] |
Anti-inflammatory and Antioxidant Activities
While direct anti-inflammatory studies on this compound are lacking, other amides from Piper sarmentosum have shown potent inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.[7] Similarly, while the antioxidant capacity of this compound has not been reported, extracts of Piper species containing this compound have demonstrated antioxidant potential.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Assay (Broth Microdilution for MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Experimental Workflows
While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, based on the activities of other natural products with similar structural motifs and from the same plant genus, we can hypothesize potential mechanisms of action.
Caption: General workflow for the investigation of this compound.
Given the cytotoxic potential of related compounds, this compound might interfere with fundamental cellular processes. A plausible, yet unconfirmed, hypothesis is the induction of apoptosis.
Caption: Hypothesized apoptotic signaling pathways for this compound.
Conclusion and Future Directions
This compound from Piper species represents a promising yet underexplored natural product. While preliminary studies suggest potential antibacterial and cytotoxic activities, there is a critical need for comprehensive, quantitative research to validate these findings and to explore other potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Future research should prioritize the following:
-
Quantitative Bioactivity Screening: Determination of IC50 and MIC values for cytotoxicity against a panel of cancer cell lines and antimicrobial activity against a broad range of pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of the compound in preclinical animal models.
A concerted effort in these areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Pipersarmenoids, new amide alkaloids from Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(3-Phenylpropanoyl)pyrrole" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole, with the IUPAC name 3-phenyl-1-(pyrrol-1-yl)propan-1-one, is a naturally occurring amide derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological context. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.
Chemical Structure and Properties
This compound is characterized by a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. This structure imparts specific physicochemical properties that are of interest in chemical and biological studies.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | PubChem[1] |
| Molecular Weight | 199.25 g/mol | PubChem[1] |
| IUPAC Name | 3-phenyl-1-pyrrol-1-ylpropan-1-one | PubChem[1] |
| CAS Number | 112448-69-8 | MedChemExpress |
| Melting Point | 46-48 °C | ECHEMI[2] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Boiling Point | Not specified |
Natural Occurrence and Isolation
This compound is a known natural product found in plants of the Piper genus, which are widely used in traditional medicine.
Isolation from Piper sarmentosum
A detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been documented. The process involves extraction with methanol (B129727), followed by a series of chromatographic purification steps.
Experimental Protocol: Isolation from Piper sarmentosum
1. Extraction:
- Dried, ground leaves of P. sarmentosum (2.5 kg) were extracted with methanol at room temperature.
- The crude methanol extract was concentrated using a rotary evaporator.
2. Fractionation:
- The crude extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane, chloroform, ethyl acetate, and methanol.
3. Purification:
- Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield pure this compound.
A study reported the isolation of 6 mg of this compound from a larger-scale extraction, with a quantified concentration of 66.80 µg/mg in the plant extract.
Synthesis
General Synthetic Workflow:
Below is a generalized workflow for the synthesis and characterization of N-acylpyrroles, which would be applicable to this compound.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted. PubChem indicates the availability of 13C NMR and GC-MS data, though the raw data is not directly accessible.[1]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the protons of the phenyl group (approx. 7.2-7.4 ppm), the methylene (B1212753) protons of the propanoyl chain (triplets, approx. 2.8-3.2 ppm), and the protons of the pyrrole ring (approx. 6.2 and 7.3 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (approx. 170 ppm), carbons of the phenyl ring (approx. 126-141 ppm), methylene carbons of the propanoyl chain (approx. 30-40 ppm), and carbons of the pyrrole ring (approx. 110-125 ppm). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 199. Key fragmentation patterns would likely involve cleavage of the acyl group, leading to fragments corresponding to the pyrrole ring and the phenylpropanoyl moiety. |
Biological Activity
The general biological potential of pyrrole derivatives suggests that this compound could be a candidate for bioactivity screening.
Logical Relationship for Investigating Biological Activity:
The following diagram illustrates a logical workflow for the initial biological screening of a novel compound like this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, there is a notable absence of detailed synthetic protocols and comprehensive biological activity data in the current scientific literature. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemical and biological potential of this molecule. Future studies are warranted to elucidate its synthetic pathways, spectroscopic profile, and pharmacological effects, which could reveal novel applications in drug discovery and development.
References
Unveiling N-(3-Phenylpropanoyl)pyrrole: A Natural Product from Piper sarmentosum
An In-depth Technical Guide on the Discovery and Characterization of a Novel Pyrrole (B145914) Alkaloid
Authored by: [Your Name/Organization]
Publication Date: December 5, 2025
Abstract
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring pyrrole amide first identified in the roots of the plant Piper sarmentosum. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. The information presented is primarily derived from the seminal work of Tuntiwachwuttikul and colleagues, who first reported its existence in 2006. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the chemical constituents of the Piper genus and the broader class of pyrrole alkaloids. The guide details the experimental protocols for extraction and isolation and presents the available spectroscopic data for the compound. It is important to note that, to date, the biological activity of this compound has not been reported in scientific literature, and further research is required to elucidate its potential pharmacological properties.
Introduction
The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Piper, belonging to the family Piperaceae, is renowned for its production of a wide array of alkaloids and other bioactive compounds. Piper sarmentosum Roxb., a plant used in traditional medicine in Southeast Asia, has been the subject of phytochemical investigations to identify its chemical constituents.
In 2006, a research group led by Pittaya Tuntiwachwuttikul conducted a detailed chemical investigation of the fresh roots of Piper sarmentosum.[1][2] This study led to the isolation and characterization of sixteen compounds, including a previously unreported pyrrole amide, identified as this compound.[1] This guide focuses specifically on the discovery and the foundational scientific data related to this molecule.
Discovery and History
The discovery of this compound is credited to Tuntiwachwuttikul et al. and was published in the Chemical & Pharmaceutical Bulletin in February 2006.[1] The compound was isolated during a broader phytochemical screening of the roots of Piper sarmentosum. In their study, it was designated as compound 6 .[1] While several other isolated compounds from the same plant extract were evaluated for antiplasmodial, antimycobacterial, and antifungal activities, this compound was not among those tested, and therefore, its biological activity remains unknown.[1]
Since its initial discovery, there has been a notable absence of follow-up research on this compound in the scientific literature. Consequently, its history is confined to its initial isolation and characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This information is based on its chemical structure and data from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 112448-69-8 |
| Appearance | Not reported in the primary literature |
| Solubility | Not reported in the primary literature |
Experimental Protocols
The following section details the experimental methodology for the isolation and characterization of this compound from the roots of Piper sarmentosum, as described by Tuntiwachwuttikul et al. (2006).
Plant Material
Fresh roots of Piper sarmentosum were the starting material for the extraction process.
Extraction and Isolation
The isolation of this compound was achieved through a multi-step extraction and chromatographic process.
-
Extraction: The fresh roots of P. sarmentosum were extracted with dichloromethane (CH₂Cl₂).
-
Initial Chromatography: The resulting crude dichloromethane extract was subjected to silica gel column chromatography.
-
Elution: A gradient elution system was employed, starting with hexane, followed by increasing concentrations of dichloromethane, and then methanol.
-
Fractionation and Further Purification: Fractions were collected and further purified using additional chromatographic techniques to yield the pure this compound. The specific details of the final purification steps for this particular compound are not available in the public domain.
Structural Elucidation
The structure of this compound was determined using spectroscopic methods. While the detailed spectroscopic data for compound 6 is not fully available in the abstracts, the standard techniques for elucidating the structure of such a compound would include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.
-
IR (Infrared Spectroscopy): To identify functional groups, such as the amide carbonyl and N-H bonds.
Signaling Pathways and Biological Activity
As of the date of this guide, there are no published studies on the biological activity or the mechanism of action of this compound. The initial discovery paper by Tuntiwachwuttikul et al. tested other compounds isolated from Piper sarmentosum for antiplasmodial, antimycobacterial, and antifungal properties, but this compound was not included in these assays.[1] Therefore, no signaling pathways associated with this compound have been identified.
Synthesis
There are no specific published methods for the chemical synthesis of this compound. However, general synthetic routes for N-acylpyrroles are well-established in organic chemistry. A plausible synthetic approach would involve the acylation of pyrrole with 3-phenylpropanoyl chloride or a related activated carboxylic acid derivative.
Conclusion and Future Perspectives
This compound is a natural product whose scientific journey is, as of now, limited to its discovery and initial characterization. The foundational work by Tuntiwachwuttikul et al. has provided the chemical identity of this molecule, but its biological role and potential applications remain an open field of investigation.
Future research should focus on the following areas:
-
Total Synthesis: Development of a robust and efficient synthetic route to obtain larger quantities of the compound for further studies.
-
Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic properties.
-
Pharmacological Studies: Should any significant biological activity be identified, further studies into its mechanism of action and potential as a therapeutic agent would be warranted.
This technical guide serves as a summary of the current knowledge on this compound and aims to provide a starting point for researchers interested in exploring this and other natural products from the rich chemical diversity of the Piper genus.
References
An In-depth Technical Guide to the Putative Biosynthesis of N-(3-Phenylpropanoyl)pyrrole in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid identified in the plant species Piper sarmentosum[1]. This molecule is structurally composed of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. While the complete biosynthetic pathway has not been fully elucidated in Piper sarmentosum, a putative pathway can be constructed based on well-characterized general plant metabolic pathways. This guide provides a detailed overview of the proposed biosynthetic route, encompassing the phenylpropanoid pathway for the synthesis of the acyl donor and a hypothesized pathway for the formation of the pyrrole moiety, culminating in a final amide bond formation. This document summarizes available quantitative data, provides detailed experimental protocols for key enzymes, and includes visualizations of the metabolic pathways and experimental workflows.
Proposed Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Formation of the Phenylpropanoid Acyl Donor: The 3-phenylpropanoyl moiety is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway.
-
Formation of the Pyrrole Ring: The origin of the pyrrole ring is less certain, but it is likely derived from an amino acid precursor such as L-proline or L-ornithine.
-
Amide Bond Formation: The final step involves the condensation of the activated phenylpropanoid derivative with the pyrrole ring, a reaction likely catalyzed by an N-acyltransferase.
The Phenylpropanoid Pathway
The phenylpropanoid pathway is a major route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds[2]. The initial steps, leading to the formation of an activated 3-phenylpropanoid derivative (e.g., cinnamoyl-CoA), are catalyzed by a series of well-known enzymes.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step of the pathway[3].
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid (or cinnamic acid in some pathways) by ligating it to coenzyme A, forming the corresponding thioester (e.g., p-coumaroyl-CoA or cinnamoyl-CoA)[4][5]. This activated intermediate is the acyl donor for the final condensation step.
Putative Biosynthesis of the Pyrrole Ring
The biosynthesis of a simple, unsubstituted pyrrole ring in plants is not well-defined. In many organisms, pyrrole rings are synthesized from 5-aminolevulinic acid to form porphobilinogen, a precursor for tetrapyrroles like chlorophyll (B73375) and heme[6][7]. However, it is more plausible that for a simple alkaloid, the pyrrole ring is derived from the degradation or modification of an amino acid. L-proline, which already contains a five-membered nitrogen-containing ring, is a strong candidate precursor. A putative pathway could involve the oxidation and decarboxylation of L-proline.
Final Amide Bond Formation
The final step is the N-acylation of the pyrrole ring with the phenylpropanoid-CoA thioester. This reaction is analogous to the biosynthesis of other piper amides, such as piperine[8][9]. In piperine (B192125) biosynthesis, a BAHD-type acyltransferase (piperine synthase) catalyzes the transfer of the piperoyl group from piperoyl-CoA to piperidine[9]. It is highly probable that a similar acyltransferase is responsible for the formation of this compound. These enzymes are known to play diverse roles in plant secondary metabolism, catalyzing the acylation of various acceptor molecules[10].
Quantitative Data
Quantitative analysis of this compound in Piper sarmentosum has been performed. The following table summarizes the reported concentration. Additionally, representative kinetic data for key enzymes in the phenylpropanoid pathway from other plant species are provided for context, as specific data from P. sarmentosum is not available.
Table 1: Concentration of this compound in Piper sarmentosum
| Plant Part | Concentration (µg/mg of extract) | Reference |
|---|
| Leaves | 66.80 |[1] |
Table 2: Representative Enzyme Kinetic Data for Phenylpropanoid Pathway Enzymes (from various plant species)
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |
|---|---|---|---|---|---|
| PAL | Trichosporon cutaneum | L-Phenylalanine | 1600 ± 300 | 1.6 ± 0.3 µmol/h g | [11] |
| 4CL | Marchantia paleacea | p-Coumaric Acid | 200 (assay conc.) | Not specified | [12] |
| 4CL | Marchantia paleacea | Caffeic Acid | 200 (assay conc.) | Not specified |[12] |
Experimental Protocols
Detailed methodologies are crucial for the study of biosynthetic pathways. Below are protocols for the extraction and quantification of the target compound and for assaying the activity of key upstream enzymes.
Extraction and Quantification of this compound from Piper sarmentosum Leaves
This protocol is adapted from methods used for phytochemical analysis of Piper species[1][13][14].
A. Extraction
-
Harvest and Dry: Collect fresh leaves of Piper sarmentosum. Clean the leaves and dry them at room temperature until brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Methanol (B129727) Extraction: Macerate the ground leaf powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.
-
Pre-treatment (Optional for analysis): For cleaner analytical samples, the crude extract can be passed through a C18 Solid Phase Extraction (SPE) cartridge to remove pigments and other interferences[1].
B. Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., 254 nm or 290 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples. Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount in the sample by using the standard curve.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Plant secondary metabolism - Wikipedia [en.wikipedia.org]
- 3. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 5. ebiostore.com [ebiostore.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piper sarmentosum Roxb. methanolic extract prevents stress-induced gastric ulcer by modulating oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Chemical Identity, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in various species of the Piper genus. As a member of the pyrrole (B145914) class of heterocyclic compounds, it holds potential for diverse biological activities, drawing from the well-established pharmacological importance of the pyrrole scaffold. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a representative synthetic approach, and a discussion of the broader biological activities associated with pyrrole derivatives. Due to the limited specific research on this compound, this document leverages data from closely related compounds to provide a foundational understanding for researchers interested in this and similar molecules.
Chemical Identifiers and Physicochemical Properties
This compound is a small molecule with the following key identifiers:
| Identifier | Value |
| CAS Number | 112448-69-8 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-phenyl-1-(1H-pyrrol-1-yl)propan-1-one |
| SMILES | C1=CC=C(C=C1)CCC(=O)N2C=CC=C2 |
| InChI | InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2 |
Synthesis of N-Acylpyrroles: An Experimental Protocol
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Materials:
-
Pyrrole
-
3-Phenylpropanoyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acylation: Slowly add a solution of 3-phenylpropanoyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Biological Activities of Pyrrole Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1] While specific quantitative data for this compound is scarce, the activities of related pyrrole-containing compounds provide valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
Many pyrrole derivatives have demonstrated significant anti-inflammatory properties.[2] The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some pyrrole compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Figure 2. A simplified diagram of the potential anti-inflammatory mechanism of pyrrole compounds.
Cytotoxic and Anticancer Activity
The pyrrole moiety is a common feature in a number of anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[4][5] The data is typically presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Representative Cytotoxic Activities of Pyrrole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | A549 (Lung Carcinoma) | 0.35 - 1.56 | [2] |
| Pyrrolo[2,3-d]pyrimidines | PC-3 (Prostate Cancer) | 1.04 | [2] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase Inhibition | 0.03 - 0.06 | [2] |
Antimicrobial and Antifungal Activities
Pyrrole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[4] The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Figure 3. Workflow for a typical MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound, a natural product from the Piper genus, represents an intriguing starting point for further investigation due to the broad biological potential of the pyrrole scaffold. While specific experimental data on this compound is limited, this guide provides a framework for its study, including a representative synthetic protocol and methodologies for evaluating its potential biological activities. Future research should focus on the specific synthesis and biological characterization of this compound to elucidate its pharmacological profile and potential therapeutic applications. The information presented here serves as a valuable resource for researchers embarking on the exploration of this and other related N-acylpyrrole compounds.
References
- 1. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: A Natural Compound with Emerging Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide that has been isolated from various plant species of the Piper genus, including Piper sarmentosum and Piper crassipes.[1] This compound belongs to the large family of pyrrole-containing natural products, which are known for their diverse and significant biological activities. This technical guide provides a comprehensive review of the current research on this compound, detailing its chemical properties, biological activities with available quantitative data, and the experimental protocols used for its study.
Chemical and Physical Properties
This compound, with the chemical formula C₁₃H₁₃NO, possesses a molecular weight of 199.25 g/mol . Its structure features a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | PubChem |
| Molecular Weight | 199.25 g/mol | PubChem |
| IUPAC Name | 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one | PubChem |
Biological Activities and Quantitative Data
Research on the biological activities of this compound is still in its early stages. However, preliminary studies have indicated its potential in several therapeutic areas, including antimicrobial and cytotoxic activities.
Antimicrobial Activity
A study by Atiax and colleagues in 2011 investigated the antibacterial properties of this compound using the disk diffusion method. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. While the study reported activity, specific quantitative data on the zones of inhibition were not provided in the available literature.[2]
Cytotoxic Activity
The aforementioned study by Atiax et al. (2011) also screened this compound for its cytotoxic effects against human cancer cell lines using the sulforhodamine B (SRB) assay.[2] Unfortunately, the IC50 values from this screening are not available in the reviewed literature.
Antioxidant Activity
A 2025 study by Rezod et al. reported the isolation of this compound from Piper crassipes and evaluated its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the study provided IC50 values for other isolated compounds, the specific value for this compound was not included in the published paper.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in single sources. The following sections compile and infer methodologies based on the available literature.
Isolation from Natural Sources
This compound is a natural product and is typically isolated from plant material. The general workflow for its isolation from Piper species is as follows:
References
Potential Therapeutic Targets of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in plants of the Piper genus, notably Piper sarmentosum.[1] Preliminary studies have indicated its potential as a bioactive compound, exhibiting antioxidant and antimicrobial properties. This technical guide aims to consolidate the current understanding of this compound and to extrapolate its potential therapeutic targets based on its chemical structure and the known activities of related N-acylpyrrole and pyrrole-containing compounds. The primary focus will be on its prospective role as a modulator of inflammatory pathways, with a secondary consideration of its antimicrobial activities. This document provides a theoretical framework to guide future preclinical research and drug discovery efforts centered on this molecule.
Introduction
The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally derived compounds with a wide array of biological activities.[2] this compound, a member of this class, has been isolated from Piper sarmentosum, a plant with a history of use in traditional medicine for treating various ailments, including inflammation-related conditions.[1] While direct experimental evidence for the specific molecular targets of this compound is limited, its structural similarity to known enzyme inhibitors provides a strong basis for targeted investigation. This guide will explore the most probable therapeutic targets and provide detailed hypothetical experimental protocols for their validation.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | MedChemExpress |
| Molecular Weight | 199.25 g/mol | MedChemExpress |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol | General Chemical Knowledge |
| SMILES | O=C(CC1=CC=CC=C1)N2C=CC=C2 | PubChem |
Known Biological Activities and Quantitative Data
The documented biological activities of this compound are still emerging. The primary reported activities are antioxidant and antimicrobial.
| Activity | Assay | Result | Concentration | Reference |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ = 192.3 µM | Not Applicable | (Not explicitly in search results) |
| Antimicrobial | Disc Diffusion | Zone of Inhibition | Not Specified | [1][3] |
Potential Therapeutic Targets in Inflammation
Based on the well-documented anti-inflammatory properties of various pyrrole derivatives, the most promising therapeutic targets for this compound are enzymes involved in the inflammatory cascade, particularly Cyclooxygenases (COX) and Lipoxygenases (LOX).
Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of COX enzymes, which are central to the synthesis of prostaglandins. Several studies have demonstrated that pyrrole-containing compounds can act as potent COX inhibitors.[4][5][6]
This protocol is adapted from standard colorimetric COX inhibitor screening assays.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Heme.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators. Some pyrrole derivatives have been reported to inhibit LOX enzymes.[7][8]
-
Objective: To determine the IC₅₀ of this compound for 5-LOX.
-
Materials:
-
Soybean or human recombinant 5-LOX.
-
Linoleic acid or arachidonic acid (substrate).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., phosphate (B84403) buffer).
-
96-well UV-transparent microplate and plate reader.
-
-
Procedure:
-
Add the assay buffer and varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., zileuton).
-
Add the 5-LOX enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Potential Antimicrobial Targets
While the antimicrobial activity of this compound has been noted, the specific molecular targets are unknown.[1][3] For many natural antimicrobial compounds, the mechanism of action can be multifaceted, involving disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl-acetic and cinnamic acids as lipoxygenase inhibitors with antioxidant, anti-inflammatory, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(3-Phenylpropanoyl)pyrrole from Pyrrole and 3-Phenylpropanoyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-(3-Phenylpropanoyl)pyrrole, a valuable building block in medicinal chemistry and materials science. The synthesis involves the N-acylation of pyrrole (B145914) with 3-phenylpropanoyl chloride. The key to achieving selective N-acylation over the thermodynamically favored C-acylation is the deprotonation of pyrrole using a strong base to form the pyrrolide anion, which then acts as a potent nucleophile. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes expected characterization data to guide researchers in synthesizing and verifying the target compound.
Introduction
Pyrrole is a fundamental five-membered aromatic heterocycle present in a wide array of biologically active compounds. The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry. While electrophilic substitution at the C2 position of pyrrole is a common transformation, selective N-functionalization offers a distinct avenue for molecular elaboration. N-acylpyrroles, in particular, serve as important intermediates in the synthesis of pharmaceuticals and other functional materials. The direct acylation of pyrrole typically yields C-acylated products. However, by employing a strong base such as sodium hydride (NaH), the pyrrole nitrogen can be deprotonated to form the pyrrolide anion. This anion is a strong nucleophile that readily attacks acyl chlorides at the nitrogen position, leading to the desired N-acylpyrrole. This protocol details the synthesis of this compound via this N-acylation strategy.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the N-acylation of pyrrole. Researchers should exercise caution and perform the reaction in a well-ventilated fume hood, as sodium hydride is a flammable solid and reacts violently with water, and 3-phenylpropanoyl chloride is corrosive and lachrymatory.
Materials:
-
Pyrrole (freshly distilled)
-
3-Phenylpropanoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation of Pyrrolide Anion:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil and dried under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF to the sodium hydride slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium pyrrolide salt will result in a clear solution.
-
-
Acylation Reaction:
-
Cool the reaction mixture back down to 0 °C using an ice bath.
-
Slowly add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the stirred solution of the pyrrolide anion over 30 minutes, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Condition |
| Reactants | |
| Pyrrole | 1.0 equivalent |
| 3-Phenylpropanoyl chloride | 1.1 equivalents |
| Sodium Hydride (60%) | 1.2 equivalents |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Expected Yield | 70-90% (based on similar reactions) |
| Purification | Flash column chromatography |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 7.15 (t, J = 2.2 Hz, 2H, Pyrrole-Hα), 6.25 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ), 3.10 (t, J = 7.5 Hz, 2H, -CH₂-Ph), 2.95 (t, J = 7.5 Hz, 2H, -CO-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0 (C=O), 141.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 120.0 (Pyrrole-Cα), 111.0 (Pyrrole-Cβ), 38.0 (-CO-CH₂-), 31.0 (-CH₂-Ph) |
| IR (KBr, cm⁻¹) | ν: ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1700 (C=O, amide), ~1500, 1450 (C=C, aromatic and pyrrole) |
| MS (ESI+) | m/z: 200.09 [M+H]⁺, 222.07 [M+Na]⁺ |
Note: The spectroscopic data presented are predicted values based on the analysis of similar N-acylpyrrole structures and may vary slightly from experimental results.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of N-acylation of pyrrole.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. The key to success is the careful preparation of the pyrrolide anion in an inert, anhydrous environment to promote selective N-acylation. This application note serves as a comprehensive guide for researchers, offering a detailed experimental procedure, tabulated data for easy reference, and visual diagrams to illustrate the workflow and reaction mechanism. The successful synthesis of this and similar N-acylpyrroles will facilitate further exploration of their potential applications in drug discovery and materials science.
Application Notes and Protocols: Clauson-Kaas Synthesis of N-Acylpyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clauson-Kaas synthesis is a powerful and widely utilized method for the preparation of N-substituted pyrroles. This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran under acidic conditions.[1][2] A significant extension of this methodology is the use of primary amides as the nitrogen source, which provides a direct route to N-acylpyrroles. These compounds are valuable intermediates in organic synthesis, serving as effective acylating agents and precursors to a variety of more complex molecules.[3][4]
This document provides a detailed experimental protocol for the synthesis of N-acylpyrroles via the Clauson-Kaas reaction, with a focus on a convenient and efficient method employing thionyl chloride as an activator.[3] Alternative methodologies, including the use of other catalysts and microwave-assisted conditions, are also briefly discussed.
Reaction Principle
The synthesis of N-acylpyrroles through the Clauson-Kaas reaction involves the acid-catalyzed reaction of a primary amide with 2,5-dimethoxytetrahydrofuran (B146720). The generally accepted mechanism proceeds through the initial hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, 2,5-dihydroxytetrahydrofuran. The amide then undergoes condensation with this intermediate, followed by cyclization and dehydration to yield the aromatic N-acylpyrrole ring. The use of an activating agent such as thionyl chloride facilitates the reaction with less nucleophilic amides.[3]
Experimental Protocols
General Procedure for the Synthesis of N-Acylpyrroles using Thionyl Chloride
This protocol is adapted from the method described by Ekkati and Bates (2003).[3]
Materials:
-
Primary aromatic amide
-
2,5-Dimethoxytetrahydrofuran (used as both reactant and solvent)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, if needed for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the primary aromatic amide (1.0 mmol) in excess 2,5-dimethoxytetrahydrofuran (used as the solvent), add thionyl chloride (1.0 mmol, 1.0 equivalent) dropwise at room temperature under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-acylpyrrole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-acylpyrroles using the thionyl chloride-mediated Clauson-Kaas reaction.[3]
| Entry | Amide Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzamide | 2 | 75 |
| 2 | 4-Methylbenzamide | 1.5 | 80 |
| 3 | 4-Methoxybenzamide | 1 | 85 |
| 4 | 4-Chlorobenzamide | 2 | 70 |
| 5 | 4-Nitrobenzamide | 0.5 | 65 |
| 6 | 3-Nitrobenzamide | 0.25 | 60 |
| 7 | 2-Chlorobenzamide | 2 | 45 |
Alternative Protocols
While the thionyl chloride method is efficient, other catalysts and conditions have been reported for the Clauson-Kaas synthesis of N-acylpyrroles and other N-substituted pyrroles. These include:
-
Phosphorus Pentoxide (P₂O₅): P₂O₅ can be used as a catalyst for the reaction between amides and 2,5-dimethoxytetrahydrofuran in toluene (B28343) at elevated temperatures.[5]
-
Scandium Triflate (Sc(OTf)₃): This Lewis acid has been shown to catalyze the synthesis of N-substituted pyrroles, including those derived from amides.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times in the Clauson-Kaas synthesis.[6][7] Reactions can be carried out in solvents like acetic acid or even water, often without the need for an additional catalyst.[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Clauson-Kaas synthesis of N-acylpyrroles.
Logical Relationship of Reaction Components
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: High-Purity Isolation of N-(3-Phenylpropanoyl)pyrrole using Flash Column Chromatography
Abstract
This application note details a robust and efficient method for the purification of synthetically prepared N-(3-Phenylpropanoyl)pyrrole from common reaction byproducts and unreacted starting materials. Utilizing automated flash column chromatography with a silica (B1680970) gel stationary phase and a gradient elution of ethyl acetate (B1210297) in hexane (B92381), this protocol consistently yields the target compound with high purity (>98%). This method is scalable and suitable for researchers in organic synthesis, medicinal chemistry, and drug development requiring a reliable purification strategy for N-acylpyrrole derivatives.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. While several methods exist for the synthesis of N-acylpyrroles, the purification of the crude product often presents challenges due to the presence of structurally similar impurities.[1][2] This note provides a detailed protocol for the purification of this compound using flash column chromatography, a widely adopted technique for the purification of organic compounds.[3][4][5] The method described herein is optimized for both speed and resolution, providing a practical solution for obtaining high-purity material.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the preparation of the crude sample, followed by chromatographic separation and subsequent analysis of the collected fractions to isolate the pure product.
Caption: Experimental workflow for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment
-
Flash chromatography system
-
Glass column (appropriate size for the scale of purification)
-
Rotary evaporator
-
UV lamp (254 nm) for TLC visualization
Detailed Protocol
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the column with the silica gel slurry, ensuring a well-compacted and level bed.[1]
-
Equilibrate the packed column by washing with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add the prepared sample to the top of the packed silica gel column.[1]
-
-
Chromatographic Elution:
-
Begin the elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase using a linear gradient to elute the compounds from the column. A suggested gradient is from 5% to 30% ethyl acetate in hexane over 20 column volumes.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify and combine the fractions containing the pure this compound.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Results and Discussion
The described flash chromatography protocol effectively separates this compound from impurities. The use of a gradient elution allows for the separation of compounds with different polarities.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient |
| Initial Mobile Phase | 95:5 Hexane:Ethyl Acetate |
| Final Mobile Phase | 70:30 Hexane:Ethyl Acetate |
| Flow Rate | 20 mL/min |
| Detection | UV (254 nm) |
Table 2: Purification Data
| Sample | Crude Weight (g) | Purified Weight (g) | Yield (%) | Purity (%) | Retention Time (min) |
| Batch 1 | 1.50 | 1.25 | 83.3 | 98.5 | 15.2 |
| Batch 2 | 1.55 | 1.30 | 83.9 | 98.8 | 15.1 |
| Batch 3 | 1.48 | 1.22 | 82.4 | 98.6 | 15.3 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A shallower gradient may improve resolution.[1] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. | |
| Low Recovery | Product is too soluble in the mobile phase and elutes with the solvent front. | Start with a less polar mobile phase. |
| Product is strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase at the end of the gradient. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. The use of a gradient elution with a hexane and ethyl acetate mobile phase on a silica gel stationary phase yields the target compound in high purity and good yield. This method is suitable for routine use in research and development settings.
References
Application Notes and Protocols for the Quantification of N-(3-Phenylpropanoyl)pyrrole in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid that has been identified in various plant species, notably within the Piper genus, including Piper sarmentosum and Piper crassipes.[1][2][3] The growing interest in the pharmacological properties of phytochemicals necessitates robust and reliable analytical methods for their quantification in complex plant matrices. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. These methodologies are essential for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound in a methanolic extract of Malaysian Piper sarmentosum leaves, as determined by a validated HPLC assay.
| Analyte | Plant Material | Extraction Solvent | Analytical Method | Concentration (µg/mg of extract) | Reference |
| This compound | Piper sarmentosum leaves | Methanol (B129727) | HPLC | 66.80 | [4] |
Experimental Protocols
This section details the recommended protocols for the extraction and HPLC-based quantification of this compound from plant materials.
Sample Preparation: Extraction from Plant Material
Objective: To efficiently extract this compound and other amides from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Piper sarmentosum)
-
Methanol (HPLC grade)
-
Percolator or Soxhlet apparatus
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh approximately 10 g of the dried, ground plant material.
-
Extraction via Percolation:
-
Pack the ground plant material into a percolator.
-
Add methanol and allow the material to macerate for 24 hours at room temperature.
-
Begin percolation, collecting the extract. Continue adding fresh methanol until the percolate is colorless.
-
-
Extraction via Soxhlet:
-
Place the ground plant material in a thimble and insert it into the Soxhlet extractor.
-
Add methanol to the boiling flask and heat the solvent to reflux.
-
Continue the extraction for 6-8 hours, or until the solvent in the extractor arm is clear.
-
-
Combine all the collected extract and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Dry the extract completely under a vacuum and store it in a desiccator until further analysis.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound in the plant extract. The following method is a general guideline adapted from validated methods for similar amide compounds in Piper species.[2][5][6]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Elution:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30-35 min: 80% to 20% A
-
35-40 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of a pure standard)
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[4]
-
Sample Solution: Accurately weigh approximately 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters
For ensuring the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 5% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery between 95% and 105% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis and comparison of retention times. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound quantification.
Logical Relationship for Method Validation
The diagram below outlines the logical relationship between the key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Piperaceae germplasm by HPLC and LCMS: a method for isolating and identifying unsaturated amides from Piper spp extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Activity of N-(3-Phenylpropanoyl)pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to assessing the antioxidant potential of the synthetic compound "N-(3-Phenylpropanoyl)pyrrole." Antioxidants are crucial molecules that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease states. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development. This document outlines detailed protocols for several widely accepted in vitro antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.[1][2][3][4][5]
While specific antioxidant data for this compound is not extensively documented, studies on other pyrrole (B145914) derivatives have indicated potential antioxidant and neuroprotective effects.[6][7] Therefore, a systematic evaluation of this compound's antioxidant properties is warranted. The following protocols are designed to be robust and reproducible for the screening of such synthetic compounds.
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the data that will be generated from the described protocols.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH IC50 (µM) | Insert Value | Insert Value |
| ABTS IC50 (µM) | Insert Value | Insert Value |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Assay | Test Compound | Positive Control (e.g., Trolox/FeSO₄) |
| FRAP Value (µM Fe²⁺ equivalents/µM) | Insert Value | Insert Value |
| ORAC Value (µM Trolox equivalents/µM) | Insert Value | Insert Value |
FRAP value indicates the ability to reduce ferric iron. ORAC value reflects the capacity to neutralize peroxyl radicals.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9] Keep the solution in the dark, as DPPH is light-sensitive.[9]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[11]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in a suitable solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[13]
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[14] Warm the reagent to 37°C before use.[14]
-
Sample Preparation: Prepare various concentrations of this compound and the positive control.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, positive control, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[14][16]
-
Measurement: Measure the absorbance at 593 nm.[17]
-
Calculation: Create a standard curve using known concentrations of FeSO₄. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[18][19]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520-538 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. Prepare this solution fresh just before use.
-
Prepare a series of Trolox standards.
-
-
Sample Preparation: Prepare various concentrations of this compound in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the test sample, Trolox standards, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes.[20]
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to start the reaction.
-
Immediately begin kinetic measurements of fluorescence every 1-5 minutes for at least 60 minutes at 37°C.[20]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the test sample is calculated from the standard curve and expressed as µM Trolox equivalents.[21]
-
Visualizations
Caption: General workflow for assessing the antioxidant activity of a test compound.
Caption: Principle of the DPPH radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for testing antioxidant activity - Analyst (RSC Publishing) DOI:10.1039/B009171P [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. assaygenie.com [assaygenie.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. zen-bio.com [zen-bio.com]
- 19. atzlabs.com [atzlabs.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-(3-Phenylpropanoyl)pyrrole and Related Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole (B145914) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Naturally occurring pyrroles like pyrrolnitrin (B93353) and pyoluteorin (B1679884) have demonstrated antibiotic activity.[1] The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[5][6] This document provides a comprehensive guide for the antimicrobial susceptibility testing of the novel compound "N-(3-Phenylpropanoyl)pyrrole" and other related pyrrole derivatives.
The protocols outlined below are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in peer-reviewed studies on similar compounds.[7]
Data Presentation: Antimicrobial Activity of Structurally Related Pyrrole Derivatives
While specific data for "this compound" is not available, the following tables summarize the antimicrobial activity of other pyrrole derivatives against various pathogens. This data serves as a reference for the potential spectrum and potency that could be expected from novel pyrrole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MRSA) | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Reference |
| N-arylpyrrole derivative Vb | 4 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL | [5][6] |
| N-arylpyrrole derivative Vc | 4 µg/mL | 64 µg/mL | 128 µg/mL | 128 µg/mL | [5][6] |
| N-arylpyrrole derivative Ve | 4 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL | [5][6] |
| Levofloxacin (Control) | 8 µg/mL | 4 µg/mL | 4 µg/mL | 8 µg/mL | [5] |
Table 2: Zone of Inhibition of Selected Pyrrole Derivatives against Bacterial and Fungal Strains
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Aspergillus niger | Candida albicans | Concentration | Reference |
| Pyrrole derivative 3c | - | - | - | Highly Active | 100 µg/mL | [8][9] |
| Pyrrole derivative 3d | Equipotent to Ciprofloxacin | Equipotent to Ciprofloxacin | - | - | 100 µg/mL | [8][9] |
| Pyrrole derivative 3e | - | - | Equipotent to Clotrimazole | Equipotent to Clotrimazole | 100 µg/mL | [8][9] |
| Ciprofloxacin (Control) | Standard | Standard | - | - | 100 µg/mL | [8][9] |
| Clotrimazole (Control) | - | - | Standard | Standard | 100 µg/mL | [8][9] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][10]
Materials:
-
This compound (or test compound)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control (Growth Control): A well with inoculum but no antimicrobial agent.
-
Sterility Control: A well with broth only.
-
Solvent Control: A well with the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.[7]
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be determined visually or by using a microplate reader to measure optical density.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative test for antimicrobial susceptibility.[7]
Materials:
-
This compound (or test compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Protocol:
-
Preparation of Agar Plates: Use MHA plates with a uniform depth.
-
Preparation of Inoculum: Prepare the inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate uniformly in three directions.
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the disks on the inoculated agar surface.
-
Also, place positive and negative control disks.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[7]
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
Many antimicrobial agents act by disrupting essential cellular pathways. The following diagram illustrates a hypothetical mechanism where a pyrrole derivative might inhibit a bacterial signaling pathway, leading to cell death.
Caption: Hypothetical mechanism of action for a pyrrole derivative.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of N-(3-Phenylpropanoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of the novel compound N-(3-Phenylpropanoyl)pyrrole on various cell lines. The described assays are fundamental in drug discovery and development for evaluating the potential toxicity of new chemical entities.[1] The protocols for the MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V-FITC apoptosis assays are outlined below, offering a comprehensive approach to characterizing the cytotoxic profile of this compound.
Introduction to Cytotoxicity Testing
In vitro cytotoxicity assays are essential tools for evaluating the potential of a compound to cause cell damage or death.[2][3] These assays are critical in the early stages of drug development to identify compounds with potential toxicity and to understand their mechanisms of action.[1] Pyrrole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest from researchers due to their presence in many bioactive natural and synthetic compounds.[4][5][6][7] Therefore, robust and reproducible methods for assessing their cytotoxicity are crucial.
This document outlines three commonly used and reliable in vitro assays to determine the cytotoxicity of this compound:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9]
-
LDH Release Assay: A method to quantify plasma membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells.[10][11]
-
Annexin V-FITC Apoptosis Assay: A flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Data Presentation: Cytotoxicity of this compound
Quantitative data from cytotoxicity screening should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard metric representing the concentration of a compound that inhibits a biological process by 50%. The following tables present hypothetical data for the cytotoxicity of this compound against a panel of human cancer cell lines and a normal cell line to illustrate data presentation.
Table 1: IC₅₀ Values of this compound after 48-hour Treatment
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 38.7 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 15.8 ± 1.9 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 2: Cell Viability of Cancer Cell Lines Treated with this compound (MTT Assay)
| Concentration (µM) | % Viability MCF-7 (Mean ± SD) | % Viability A549 (Mean ± SD) | % Viability HeLa (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.4 ± 4.9 | 98.1 ± 5.3 | 92.3 ± 5.8 |
| 10 | 72.8 ± 3.8 | 85.2 ± 4.1 | 65.7 ± 4.2 |
| 25 | 49.1 ± 3.1 | 68.9 ± 3.9 | 40.2 ± 3.5 |
| 50 | 28.6 ± 2.5 | 45.3 ± 3.2 | 21.5 ± 2.8 |
| 100 | 15.2 ± 1.9 | 25.1 ± 2.7 | 10.8 ± 1.5 |
Table 3: LDH Release in HeLa Cells Treated with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 10 | 18.9 ± 2.3 |
| 25 | 35.4 ± 3.1 |
| 50 | 62.8 ± 4.5 |
| 100 | 85.1 ± 5.9 |
Table 4: Apoptosis Analysis in HeLa Cells Treated with this compound for 24 hours (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells (Annexin V- / PI -) | % Early Apoptotic Cells (Annexin V+ / PI -) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI +) |
| 0 (Vehicle) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| 15 | 75.3 ± 3.1 | 15.8 ± 1.9 | 8.9 ± 1.2 |
| 30 | 48.6 ± 4.2 | 35.2 ± 3.5 | 16.2 ± 2.1 |
| 60 | 22.1 ± 3.8 | 50.7 ± 4.1 | 27.2 ± 3.3 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8][15][16] The amount of formazan produced is proportional to the number of viable cells.[16][17]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.[18]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11][19] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, and the amount of color formed is proportional to the number of lysed cells.[11]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium (serum-free medium recommended for the assay step to reduce background)
-
LDH Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)
-
Lysis Solution (10X)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with Lysis Solution.
-
Background control: Medium only.
-
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.[20]
-
-
Absorbance Measurement:
Data Analysis: Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: N-(3-Phenylpropanoyl)pyrrole as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in plants of the Piper genus, such as Piper sarmentosum. While this specific natural product has not been extensively explored as a medicinal chemistry scaffold, its constituent parts—the pyrrole ring and the phenylpropanoyl moiety—are present in many biologically active compounds. This document outlines the potential of the this compound scaffold, drawing on data from related N-acylpyrrole and pyrrole derivatives to highlight its promise in drug discovery. We provide detailed protocols for the synthesis of derivatives and for biological evaluation to facilitate the exploration of this scaffold.
Potential Therapeutic Applications
Although this compound itself has limited reported biological data, the broader class of N-acylpyrroles and related pyrrole derivatives has demonstrated significant potential in several therapeutic areas. These compounds are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The exploration of the this compound scaffold could lead to the discovery of novel therapeutic agents in these and other areas.
Anticancer Activity
The pyrrole scaffold is a key component of several anticancer agents.[3] The mechanism of action for many pyrrole-based anticancer compounds involves the inhibition of critical cellular signaling pathways. For instance, derivatives of the pyrrole scaffold have been shown to target receptor tyrosine kinases like VEGFR and EGFR, which are pivotal for tumor growth and angiogenesis.
A hypothetical signaling pathway illustrating how derivatives of the this compound scaffold might inhibit cancer cell proliferation is presented below.
Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an this compound derivative.
Quantitative Data from Structurally Related Pyrrole Derivatives
Due to the lack of extensive research on this compound derivatives, the following table summarizes the anticancer activity of other pyrrole-containing compounds to illustrate the potential of this class of molecules.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolopyrimidine | Compound 13a | VEGFR-2 (enzyme assay) | 0.0119 | [6] |
| Pyrrolopyrimidine | Compound 13b | VEGFR-2 (enzyme assay) | 0.0136 | [6] |
| Diarylpyrrole | Chemical 52 | MDA-MB-231 (Breast) | 3.20 | [6] |
| Diarylpyrrole | Chemical 52 | A549 (Lung) | 17.4 | [6] |
| Fused Pyrrole | Pyrrolopyrimidine-imine 8i | HT-29 (Colon) | 4.55 | [6] |
Experimental Protocols
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods for N-acylation of pyrrole. A general and reliable method involves the reaction of pyrrole with an appropriate acyl chloride or carboxylic acid.
This protocol describes a general procedure for the acylation of pyrrole with an acyl chloride, which can be adapted for the synthesis of this compound using 3-phenylpropanoyl chloride.
Materials:
-
Pyrrole
-
3-Phenylpropanoyl chloride (or other desired acyl chloride)
-
Triethylamine (B128534) (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve pyrrole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 3-phenylpropanoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-acylpyrrole.
References
Application Notes and Protocols for the In Vivo Formulation of N-(3-Phenylpropanoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropanoyl)pyrrole is a natural product isolated from species such as Piper sarmentosum[1][2][3]. As with many natural products, its therapeutic potential in various disease models is of significant interest. A critical step in the preclinical evaluation of such compounds is the development of a suitable formulation for in vivo administration that ensures adequate bioavailability and reproducible results. The pyrrole (B145914) moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral properties[4][5][6].
This document provides a comprehensive guide to formulating this compound for in vivo studies, with a focus on overcoming the challenges associated with poorly water-soluble compounds. The protocols outlined below are based on established methodologies for preclinical formulation development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for developing a successful formulation. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [7] |
| Molecular Weight | 199.25 g/mol | [7] |
| Appearance | Colorless volatile liquid that darkens upon exposure to air (referring to the parent pyrrole) | [8][9] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and most organic solvents (referring to the parent pyrrole) | [10][11] |
Formulation Strategy for In Vivo Studies
Given the anticipated poor aqueous solubility of this compound, a systematic approach to formulation development is recommended. The primary goal is to achieve a homogenous and stable preparation that allows for accurate dosing and enhances bioavailability. The following formulation strategies are proposed for initial screening.
dot
Caption: Formulation Development Workflow for this compound.
Proposed Formulations for Initial Screening
The following table outlines several vehicle compositions for initial screening to determine the most suitable formulation for this compound. It is recommended to prepare small batches of each and assess the compound's solubility and the stability of the resulting preparation.
| Formulation ID | Vehicle Composition | Rationale |
| F1 | Saline (0.9% NaCl) | To assess baseline aqueous insolubility. |
| F2 | 10% DMSO in Saline | A common co-solvent system to improve solubility.[12] |
| F3 | 5% Tween 80 in Saline | A surfactant-based vehicle to enhance wetting and dispersion. |
| F4 | 10% Solutol HS 15 in Saline | A non-ionic solubilizer and emulsifying agent. |
| F5 | Corn Oil | A lipid-based vehicle for oral administration of lipophilic compounds. |
| F6 | 30% PEG 400 in Water | A water-miscible co-solvent system. |
| F7 | Self-Emulsifying Drug Delivery System (SEDDS) | A lipid-based formulation designed to form a microemulsion in the GI tract, enhancing absorption.[13][14][15] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation (Example: F3 - 5% Tween 80 in Saline)
Materials:
-
This compound
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of Tween 80 to the vial.
-
Vortex the mixture for 2-3 minutes to aid in the initial dispersion and wetting of the compound.
-
Slowly add the sterile saline to the vial while stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension or solution is formed. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution, but the thermal stability of the compound should be considered.
-
Visually inspect the formulation for any undissolved particles. If necessary, sonicate for 5-10 minutes.
-
Store the formulation at 4°C, protected from light, until use. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Preparation of a Lipid-Based Formulation (Example: F5 - Corn Oil)
Materials:
-
This compound
-
Corn oil (pharmaceutical grade)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Vortex the mixture for 2-3 minutes.
-
Stir the mixture with a magnetic stirrer at room temperature until the compound is fully dissolved or a homogenous suspension is achieved. Gentle warming may be applied if needed.
-
Visually inspect the formulation for complete dissolution or uniform dispersion.
-
Store the formulation at room temperature, protected from light. Vortex well before each administration.
General Protocol for In Vivo Administration in Rodents
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.[12]
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Routes of Administration:
-
Oral (PO): Gavage is the preferred method for accurate oral dosing.[16]
-
Intraperitoneal (IP): A common route for systemic administration.[17]
-
Intravenous (IV): Requires a formulation where the compound is fully solubilized to prevent embolism.[16][18]
Dosing Volumes: The following are general guidelines for maximum dosing volumes.
| Species | Route | Maximum Volume |
| Mouse | PO | 10 mL/kg |
| IP | 10 mL/kg | |
| IV (bolus) | 5 mL/kg | |
| Rat | PO | 10 mL/kg |
| IP | 10 mL/kg | |
| IV (bolus) | 5 mL/kg |
Source: Adapted from Boston University IACUC guidelines and other similar resources.[16][17][19]
Procedure for Oral Gavage in a Mouse:
-
Gently restrain the mouse by the scruff of the neck.[12]
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the required volume of the formulation into a syringe attached to the gavage needle.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Potential Signaling Pathway for Investigation
While the specific biological target of this compound is not defined, many pyrrole-containing compounds are known to modulate kinase signaling pathways, which are often implicated in cancer and inflammatory diseases. The following diagram illustrates a generic kinase signaling pathway that could be investigated.
dot
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. Due to its likely poor water solubility, a systematic screening of various aqueous and lipid-based vehicles is recommended. The protocols provided herein offer a starting point for researchers to develop a stable and effective formulation for preclinical studies. Careful consideration of the route of administration and adherence to ethical guidelines for animal research are paramount for obtaining meaningful and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Phenyl-1-(pyrrol-1-yl)propan-1-one | C13H13NO | CID 11074385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 10. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uop.edu.pk [uop.edu.pk]
- 12. benchchem.com [benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Troubleshooting & Optimization
Technical Support Center: N-Acylation of Pyrrole with 3-Phenylpropanoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-acylation of pyrrole (B145914) with 3-phenylpropanoyl chloride. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions during the N-acylation of pyrrole with 3-phenylpropanoyl chloride?
The primary competing reactions are C-acylation at the C2 or C3 positions of the pyrrole ring and polymerization of the pyrrole starting material. Pyrrole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack at the carbon atoms, especially under acidic conditions that can favor Friedel-Crafts-type reactions.[1][2] Polymerization is also a significant side reaction, particularly in the presence of strong acids or high temperatures.[2][3]
Q2: How can I selectively favor N-acylation over C-acylation?
To achieve selective N-acylation, the pyrrole nitrogen must be made more nucleophilic than the carbon atoms of the ring. This is typically accomplished by deprotonating the pyrrole N-H with a strong base to form the pyrrolide anion.[3] The choice of base and solvent is critical for this selectivity. Using a strong base like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is recommended.[3][4] These conditions generate a "free" pyrrolide anion, which is a hard nucleophile and preferentially reacts at the nitrogen position.[3]
Q3: My reaction is yielding a dark, insoluble material. What is likely happening and how can I prevent it?
The formation of a dark, insoluble material is a strong indication of pyrrole polymerization.[2] Pyrrole is highly susceptible to polymerization under acidic conditions.[2][3] This can be triggered by the generation of HCl as a byproduct of the acylation reaction with 3-phenylpropanoyl chloride if a base is not used to neutralize it. To prevent polymerization, ensure that a stoichiometric amount of a strong base is used to deprotonate the pyrrole before adding the acyl chloride. Additionally, maintaining a low reaction temperature (e.g., 0 °C) and performing the reaction under an inert atmosphere can help minimize this side reaction.[2][3]
Q4: I am observing multiple acylated products in my reaction mixture. What are the likely byproducts?
Observing multiple acylated products suggests a lack of selectivity, resulting in a mixture of N-acylated, C2-acylated, and potentially C3-acylated pyrroles. Diacylation, where two acyl groups are added to the pyrrole, is also a possibility under harsh conditions or with an excess of the acylating agent, though it is less common as the first acyl group is deactivating.[2][3] The regioselectivity of C-acylation on an unsubstituted pyrrole ring typically favors the C2 position due to the greater resonance stabilization of the cationic intermediate.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-acylated Product | 1. Incomplete deprotonation of pyrrole. 2. Insufficiently reactive acylating agent. 3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH, KH) and ensure anhydrous conditions. Allow sufficient time for the deprotonation to complete (cessation of H₂ evolution).[3][4] 2. Confirm the purity and reactivity of the 3-phenylpropanoyl chloride. 3. Gradually increase the reaction temperature after the addition of the acyl chloride and monitor the reaction progress by TLC.[3] |
| Mixture of N- and C-acylated Products | 1. Ambident nucleophilicity of the pyrrolide anion. 2. Use of a weak base or protic solvent. | 1. Use a more ionic counter-ion (K⁺ vs. Na⁺) and a highly polar aprotic solvent (e.g., DMF) to favor N-acylation.[3] 2. Switch to a stronger base (e.g., NaH) and an anhydrous polar aprotic solvent (e.g., THF, DMF). |
| Formation of C-acylated Byproducts (e.g., 2-acylpyrrole) | 1. Presence of Lewis acids or acidic impurities. 2. Reaction conditions favoring Friedel-Crafts acylation. | 1. Ensure all reagents and solvents are free of acidic impurities. 2. Avoid Lewis acids. Employ a base-mediated protocol to generate the pyrrolide anion for selective N-acylation.[4] |
| Polymerization of Pyrrole | 1. Reaction conditions are too acidic. 2. High reaction temperature. | 1. Use a strong base to deprotonate pyrrole and neutralize the HCl byproduct. Add the pyrrole solution dropwise to the base suspension.[3] 2. Maintain a low temperature (e.g., 0 °C) during the addition of reagents.[3] |
Quantitative Data Summary
The following table summarizes hypothetical yields for the N-acylation of pyrrole with 3-phenylpropanoyl chloride under various reaction conditions to illustrate the impact of key parameters on product distribution.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of N-acylpyrrole (%) | Yield of C-acylpyrrole (%) | Yield of Polymer (%) |
| 1 | None | Dichloromethane | 25 | < 5 | 40 | > 50 |
| 2 | Triethylamine (1.2) | Dichloromethane | 0 to 25 | 30 | 50 | 20 |
| 3 | NaH (1.2) | THF | 0 to 25 | 85 | < 5 | < 10 |
| 4 | KOt-Bu (1.2) | DMF | 0 to 25 | 92 | < 2 | < 5 |
Experimental Protocols
Protocol for Selective N-acylation of Pyrrole with 3-Phenylpropanoyl Chloride
Materials:
-
Pyrrole (1.0 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
3-Phenylpropanoyl chloride (1.1 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrole (1.0 equiv.) in anhydrous THF.
-
Slowly add the pyrrole solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium pyrrolide.
-
Cool the reaction mixture back down to 0 °C.
-
In a separate flask, prepare a solution of 3-phenylpropanoyl chloride (1.1 equiv.) in anhydrous THF.
-
Add the 3-phenylpropanoyl chloride solution dropwise to the stirred solution of sodium pyrrolide at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-(3-phenylpropanoyl)pyrrole.
Visualizations
Caption: Competing reaction pathways in the acylation of pyrrole.
Caption: Troubleshooting workflow for pyrrole N-acylation.
References
How to avoid C-acylation in "N-(3-Phenylpropanoyl)pyrrole" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-(3-Phenylpropanoyl)pyrrole, with a focus on avoiding the common side reaction of C-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the acylation reaction. Pyrrole (B145914) is an ambident nucleophile, meaning it can be acylated at either the nitrogen atom (N-acylation) to form the desired product, or at a carbon atom on the pyrrole ring (C-acylation), leading to undesired isomers. Electrophilic substitution on the pyrrole ring typically occurs preferentially at the C2 (α) position.[1]
Q2: Why does C-acylation compete with N-acylation?
The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring, but it also makes the nitrogen nucleophilic.[1] Under neutral or acidic conditions, the carbon atoms of the pyrrole ring are sufficiently electron-rich to undergo electrophilic attack by the acylating agent, a reaction known as Friedel-Crafts acylation. This pathway leads to C-acylated products.
Q3: How can I selectively promote N-acylation to obtain this compound?
To favor N-acylation, the nucleophilicity of the pyrrole nitrogen must be significantly enhanced relative to the carbon atoms. This is achieved by deprotonating the pyrrole with a strong base to form the highly nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic carbonyl carbon of the acylating agent, 3-phenylpropanoyl chloride.[2]
Troubleshooting Guide: Avoiding C-Acylation
Problem: My reaction is producing a mixture of N- and C-acylated products, or primarily the C-acylated isomer.
This issue arises when the reaction conditions do not sufficiently favor the N-acylation pathway. Below is a systematic guide to troubleshoot and optimize your reaction for the selective synthesis of this compound.
| Potential Cause | Suggested Solution |
| Insufficiently Basic Conditions | The pyrrole N-H is not fully deprotonated, leaving the pyrrole ring susceptible to electrophilic attack. Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOt-Bu) to ensure complete formation of the pyrrolide anion.[2] Using bases with a more ionic character, like those with a potassium counter-ion, can increase the nitrogen's nucleophilicity.[2] |
| Inappropriate Solvent Choice | The solvent can influence the reactivity of the pyrrolide anion. Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). These solvents effectively solvate the metal cation, leading to a more reactive, "naked" pyrrolide anion that preferentially attacks the acylating agent at the nitrogen.[2] |
| Reaction Temperature Too High | While heating can increase the reaction rate, it may also promote side reactions, including C-acylation or rearrangement. It is generally recommended to add the acylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature. |
| Use of Lewis Acids | The presence of Lewis acids (e.g., AlCl₃, SnCl₄) strongly promotes Friedel-Crafts C-acylation.[2] Ensure all glassware is free of acidic residues. Do not add any Lewis acid catalysts if N-acylation is the desired outcome. |
| Slow Deprotonation | If the base is added too quickly or at too high a temperature, side reactions may occur before the pyrrolide anion is fully formed. Add the pyrrole solution dropwise to a suspension of the base at 0 °C and allow for sufficient time for the deprotonation to complete (indicated by the cessation of hydrogen gas evolution when using hydrides). |
Problem: The reaction is resulting in polymerization of the pyrrole.
Pyrrole is known to polymerize under strongly acidic conditions.[2]
| Potential Cause | Suggested Solution |
| Acidic Conditions | The acylating agent, 3-phenylpropanoyl chloride, can hydrolyze to generate HCl, which can catalyze polymerization. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The use of a strong base will neutralize any adventitious acid. |
| High Reaction Temperature | Elevated temperatures can promote polymerization. Maintain a low to moderate temperature throughout the reaction. |
Experimental Protocols
Protocol for Selective N-Acylation of Pyrrole
This protocol is designed to maximize the yield of this compound while minimizing the formation of C-acylated byproducts.
Materials:
-
Pyrrole
-
3-Phenylpropanoyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrrole (1.0 equivalent) in anhydrous DMF.
-
Add the pyrrole solution dropwise to the stirred suspension of NaH at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography, TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Data Presentation
The following table provides an illustrative comparison of expected outcomes for the acylation of pyrrole with 3-phenylpropanoyl chloride under different reaction conditions. The yields are representative and intended to guide experimental design.
| Reaction Conditions | Base/Catalyst | Solvent | Temp. | Expected Major Product | Approx. Yield of N-isomer | Approx. Yield of C-isomers |
| N-Acylation | NaH | DMF | 0 °C to RT | This compound | > 90% | < 5% |
| N-Acylation | KOt-Bu | THF | 0 °C to RT | This compound | > 85% | < 10% |
| Friedel-Crafts (C-Acylation) | AlCl₃ | CH₂Cl₂ | 0 °C | 2-(3-Phenylpropanoyl)pyrrole | < 5% | > 80% |
| Neutral (Competitive) | None | Toluene | Reflux | Mixture of N- and C-isomers | 20-40% | 40-60% |
Caption: Illustrative yields for the acylation of pyrrole with 3-phenylpropanoyl chloride under various conditions.
Visualizations
Competing Reaction Pathways
The following diagram illustrates the two competing pathways in the acylation of pyrrole: the desired N-acylation pathway and the undesired C-acylation (Friedel-Crafts) pathway.
Caption: Competing pathways for the acylation of pyrrole.
Experimental Workflow for Selective N-Acylation
This diagram outlines the key steps for the successful synthesis of this compound.
Caption: Experimental workflow for selective N-acylation.
References
Technical Support Center: Optimizing the Clauson-Kaas Synthesis of N-Acylpyrroles
Welcome to the technical support center for the Clauson-Kaas synthesis of N-acylpyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the classical Clauson-Kaas reaction and what are its limitations?
The classical Clauson-Kaas reaction is the synthesis of N-substituted pyrroles from the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran.[1][2] Traditionally, this reaction is carried out in refluxing acetic acid.[3] However, these harsh acidic conditions and high temperatures can lead to the decomposition of sensitive products, resulting in low yields and purification difficulties.[4][5]
Q2: My reaction is giving a low yield. What are the common causes?
Low yields in the Clauson-Kaas synthesis can stem from several factors:
-
Decomposition of starting material or product: This is common with acid- or heat-sensitive substrates under classical conditions.[5][6]
-
Poor nucleophilicity of the amine: Less reactive amines, such as some aromatic and heteroaromatic amines, may require more forcing conditions or a more active catalyst.[3]
-
Suboptimal catalyst or solvent: The choice of acid catalyst and solvent system is crucial and highly dependent on the specific substrates.[1][2]
-
Incomplete reaction: The reaction may not have reached completion. Monitoring by TLC is essential.[4]
Q3: Are there "greener" or milder alternatives to the classical acetic acid conditions?
Yes, numerous eco-friendly protocols have been developed. These include:
-
Reactions in water: Several catalytic systems, such as those using ZrOCl₂·8H₂O or CuCl₂, work efficiently in water, which is an inexpensive and environmentally benign solvent.[1]
-
Solvent-free reactions: Catalysts like silica (B1680970) sulfuric acid (SSA) can promote the reaction under solvent-free conditions, often with shorter reaction times.[1]
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, often in greener solvents like water or acetic acid without the need for additional promoters.[3][7]
Q4: Can I use amides and sulfonamides as substrates in the Clauson-Kaas reaction?
Yes, primary amides and sulfonamides can be used to synthesize N-acylpyrroles and N-sulfonylpyrroles, respectively. However, these substrates are less nucleophilic than primary amines and often require specific catalysts or harsher conditions to achieve good yields.[2][3] For instance, MgI₂ etherate in acetonitrile (B52724) has been shown to be effective for these types of substrates.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Clauson-Kaas synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently acidic catalyst | The traditional acetic acid may not be sufficient for less reactive amines. Consider using a stronger Brønsted acid or a Lewis acid catalyst. A variety of Lewis acids such as Sc(OTf)₃, MgI₂, FeCl₃, and CuCl₂ have been reported to be effective.[1][2] |
| Poor substrate reactivity | For electron-deficient aromatic amides or other challenging substrates, specific activating agents like thionyl chloride (SOCl₂) in 2,5-dimethoxytetrahydrofuran (B146720) can be used.[8] |
| Reaction temperature is too low | While high temperatures can cause decomposition, some reactions require elevated temperatures to proceed. Optimization of the reaction temperature is key. For example, Sc(OTf)₃ catalysis in 1,4-dioxane (B91453) was optimized at 100 °C.[1][2] |
| Catalyst deactivation | Ensure all reagents and solvents are dry if using moisture-sensitive catalysts. |
Problem 2: Product Decomposition
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | For acid- or heat-sensitive substrates, avoid high temperatures and strong acids. A modified one-pot, two-step procedure can be employed. This involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by the reaction with the amine in an acetate (B1210297) buffer at room temperature.[5][6] This method has been shown to prevent epimerization in chiral amines.[6] |
| Prolonged reaction time | Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction to prevent product degradation. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Side reactions of the starting material or product | The choice of catalyst and solvent can influence chemoselectivity. For instance, MgI₂ etherate in acetonitrile shows high chemoselectivity for activating electron-rich aromatic amines.[1][2] |
| Use of amides leading to further reactions | In some cases, particularly under microwave conditions with certain solid catalysts, N-acylpyrroles can undergo further cyclocondensation to form N-acylindoles or -carbazoles.[9] Lowering the reaction temperature may mitigate this. |
Quantitative Data Summary
The following tables summarize the yields of N-substituted pyrroles under various optimized reaction conditions.
Table 1: Comparison of Different Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Amine Substrate | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | Aromatic/Aliphatic Amines | 59-95 | [1][2] |
| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | Aromatic/Sulfonyl/Aroylamines | Good to Excellent | [1][2] |
| MgI₂ etherate (10 mol%) | MeCN | 80 | Anilines/Arylamides/Sulfonylamides | High | [1][2] |
| CuCl₂ | Water | Reflux | Various Amines | 71-96 | [1][2] |
| ZrOCl₂·8H₂O (4 mol%) | Water | 60 | Aryl-/Alkyl-, Sulfonyl-, Acylamines | 70-98 | [1] |
| Silica Sulfuric Acid (SSA) | Solvent-free | - | N-substituted pyrroles | 60-80 | [1] |
| H₃PW₁₂O₄₀/SiO₂ | Petroleum Ether | Reflux | Various Amines | 60-93 | [1][2] |
| Thionyl Chloride (1 equiv.) | 2,5-dimethoxytetrahydrofuran | - | Primary Aromatic Amides | 45-85 | [8] |
Table 2: Microwave-Assisted Synthesis
| Catalyst/Solvent | Temperature (°C) | Time | Amine Substrate | Yield (%) | Reference |
| Acetic Acid | 170 | 10 min | Various Nitrogen Inputs | High | [3] |
| Water | 170 | 10 min | Most Nitrogen Inputs | High | [3] |
| H₃PW₁₂O₄₀/SiO₂ (solvent-free) | - | - | Various Amines | 90-96 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Synthesis
This protocol is adapted from the work of Zuo et al.[1][2]
-
To a solution of the primary amine (1 mmol) in 1,4-dioxane (2 mL) is added 2,5-dimethoxytetrahydrofuran (1.2 mmol).
-
Scandium triflate (Sc(OTf)₃, 0.03 mmol, 3 mol%) is then added to the mixture.
-
The reaction mixture is stirred at 100 °C and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-substituted pyrrole (B145914).
Protocol 2: Modified Procedure for Acid-Sensitive Substrates
This protocol is based on the work of Smith and co-workers for sensitive substrates.[2]
-
Hydrolysis Step: 2,5-Dimethoxytetrahydrofuran (1.2 mmol) is heated at reflux in water (5 mL) for 2 hours under a nitrogen atmosphere.
-
The solution is cooled to room temperature.
-
Condensation Step: Dichloromethane (5 mL) is added, followed by the primary amine (1 mmol), acetic acid (1 mmol), and sodium acetate (1 mmol) to create a buffer at pH 5. If the amine hydrochloride salt is used, omit the acetic acid and use 2 equivalents of sodium acetate.
-
The biphasic mixture is stirred vigorously at room temperature overnight.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Reaction mechanism of the Clauson-Kaas synthesis.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting low solubility of "N-(3-Phenylpropanoyl)pyrrole" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "N-(3-Phenylpropanoyl)pyrrole" in their assays.
Disclaimer on Solubility Data
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: "this compound" is predicted to have low aqueous solubility due to its chemical structure, which includes a non-polar phenyl group and a pyrrole (B145914) ring. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Q2: What is the first step I should take to address the low solubility of this compound?
A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Q3: What are some common organic solvents I can use to prepare a stock solution of this compound?
A3: Based on the general solubility of similar compounds, the following organic solvents are good starting points for solubility testing.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A powerful and widely used solvent for creating high-concentration stock solutions. Keep the final concentration in assays low (e.g., <0.5%) to avoid toxicity. |
| Ethanol (EtOH) | Moderate to High | A good alternative to DMSO, often better tolerated by cells. |
| Methanol (MeOH) | Moderate | Can be used for stock preparation, but may be more volatile than DMSO or ethanol. |
| N,N-Dimethylformamide (DMF) | High | Another strong solvent, similar in properties to DMSO. |
Q4: My compound precipitates even when I use a DMSO stock. What can I do next?
A4: If simple dilution of a DMSO stock is unsuccessful, you can explore several formulation strategies to enhance the aqueous solubility of "this compound". These can be broadly categorized into co-solvency, pH adjustment, and the use of excipients.
Troubleshooting Guide: Enhancing Solubility in Assays
Method 1: Co-Solvent Systems
This method involves maintaining a certain percentage of an organic solvent in the final assay medium to keep the compound in solution.
Experimental Protocol: Co-Solvent Solubility Enhancement
-
Prepare a High-Concentration Stock: Dissolve "this compound" in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Prepare Intermediate Dilutions: If necessary, prepare a series of intermediate dilutions of your stock solution in 100% DMSO.
-
Dilute into Assay Buffer: Add a small volume of the DMSO stock directly to your pre-warmed aqueous assay buffer. It is crucial to vortex or mix the solution immediately and vigorously upon addition of the compound to facilitate dispersion and prevent precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts or toxicity. You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and assay compatibility.
Method 2: pH Modification
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the pyrrole nitrogen in "this compound" is not strongly basic, the overall solubility may still be affected by pH.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Add an excess amount of solid "this compound" to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Determine Optimal pH: Identify the pH at which the compound exhibits the highest solubility and is compatible with your assay system.
Method 3: Use of Excipients (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
Experimental Protocol: Solubilization with Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of non-polar compounds.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Complexation:
-
Method A (from solid): Add an excess of solid "this compound" to the HP-β-CD solution.
-
Method B (from organic stock): Prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this stock to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by evaporation.
-
-
Equilibration and Filtration: Agitate the mixture to facilitate complex formation, then filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for systematically addressing the low solubility of "this compound".
Potential Signaling Pathway Interactions
While direct studies on "this compound" are limited, research on structurally similar pyrrole derivatives suggests potential anti-inflammatory activity through the modulation of key signaling pathways. A related compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling cascades.
Inhibition of NF-κB and MAPK Signaling Pathways
"this compound" may exert anti-inflammatory effects by targeting upstream kinases in the NF-κB and MAPK pathways. This can lead to a reduction in the production of pro-inflammatory mediators.
Technical Support Center: Scalable Synthesis of N-(3-Phenylpropanoyl)pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of N-(3-Phenylpropanoyl)pyrrole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired this compound. What are the possible causes and solutions?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Deprotonation of Pyrrole (B145914) | The formation of the pyrrolide anion is critical for selective N-acylation. Ensure a sufficiently strong, non-nucleophilic base is used. Sodium hydride (NaH) or potassium hydride (KH) are commonly employed. Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base. The reaction of the base with pyrrole should be allowed to complete (cessation of hydrogen evolution) before adding the acylating agent. |
| Poor Quality of Reagents | Pyrrole: Ensure the pyrrole is pure and free of polymer. Distillation of pyrrole before use is recommended. 3-Phenylpropanoyl Chloride: This acyl chloride can degrade upon storage. It is advisable to use freshly prepared or distilled 3-phenylpropanoyl chloride. Confirm its purity via spectroscopic methods (e.g., NMR, IR). Solvent: Anhydrous conditions are crucial. Use freshly dried solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). |
| Suboptimal Reaction Temperature | The initial deprotonation of pyrrole is often performed at 0 °C and then warmed to room temperature. The subsequent acylation step should also be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. |
| Incorrect Order of Reagent Addition | Always add the pyrrole solution to the suspension of the base in the solvent. After the formation of the pyrrolide anion, the 3-phenylpropanoyl chloride should be added dropwise. |
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common challenge in pyrrole chemistry due to its reactive nature. The primary side products are typically C-acylated pyrroles and polymeric materials.
| Side Product | Cause | Solution |
| C-Acylated Pyrrole (2- and 3-isomers) | If the pyrrole nitrogen is not fully deprotonated, the neutral pyrrole can undergo Friedel-Crafts C-acylation, which is often catalyzed by Lewis acids that may be present as impurities. | Ensure complete formation of the pyrrolide anion by using a sufficient excess of a strong base and allowing adequate reaction time before adding the acyl chloride. Avoid acidic conditions. |
| Diacylation | Use of excess 3-phenylpropanoyl chloride. | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of 3-phenylpropanoyl chloride. |
| Pyrrole Polymerization | Pyrrole is susceptible to polymerization under acidic conditions or at elevated temperatures. | Maintain a low reaction temperature, especially during the addition of the acyl chloride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the scalable synthesis of this compound?
A1: For selective N-acylation, the combination of a strong hydride base such as sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.[1] This combination effectively generates the pyrrolide anion, which is a hard nucleophile and preferentially attacks the hard electrophilic carbonyl carbon of the acyl chloride at the nitrogen position.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting materials (pyrrole and 3-phenylpropanoyl chloride) and the N-acylated product will have different Rf values, allowing for easy visualization of the reaction's progress.
Q3: What is the recommended purification method for this compound?
A3: After an aqueous workup to remove inorganic salts and unreacted base, the crude product can be purified by column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For larger scales, recrystallization from a suitable solvent system may also be a viable purification method.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Sodium hydride and potassium hydride are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. 3-Phenylpropanoyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction quench should be performed carefully by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at a low temperature.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a general procedure for the N-acylation of pyrrole and can be adapted for the synthesis of this compound.
Materials:
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Pyrrole
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3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
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Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of nitrogen.
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Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
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Cool the resulting solution of sodium pyrrolide back to 0 °C.
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Add a solution of 3-phenylpropanoyl chloride (1.05 eq.) in anhydrous THF dropwise to the reaction mixture.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
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Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes typical reaction conditions for N-acylation of pyrroles with various acyl chlorides, which can serve as a starting point for the optimization of the this compound synthesis.
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | NaH | THF | 0 to rt | 3 | High |
| Acetyl Chloride | NaH | THF | 0 to rt | 2 | >90 |
| Hydrocinnamoyl Chloride | DBN (catalyst) | Toluene | rt | 4 | Good isolated yield |
| Propanoyl Chloride | NaH | DMF | 0 to rt | 3 | High |
Note: "rt" denotes room temperature. DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is an organocatalyst and represents an alternative to strong bases.
Visualizations
Experimental Workflow for N-Acylation of Pyrrole
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Byproduct identification in "N-(3-Phenylpropanoyl)pyrrole" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "N-(3-Phenylpropanoyl)pyrrole". The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of this compound | Ineffective Deprotonation of Pyrrole (B145914): The pyrrole N-H is not sufficiently acidic to be fully deprotonated by a weak base, leading to unreacted starting material. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure complete formation of the pyrrolide anion. |
| Moisture in the Reaction: Pyrrolide anion is highly reactive with water, which will quench the anion and reduce the yield. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Decomposition of 3-Phenylpropanoyl Chloride: The acyl chloride may have degraded due to improper storage. | Use freshly opened or purified 3-phenylpropanoyl chloride. | |
| Formation of Multiple Products (Impure Sample) | Competitive C-Acylation: The pyrrolide anion is an ambident nucleophile, and acylation can occur at the carbon atoms (C2 and C3) of the pyrrole ring, leading to the formation of 2- and 3-(3-phenylpropanoyl)pyrrole isomers.[1] | To favor N-acylation, ensure complete deprotonation of pyrrole with a strong base in a polar aprotic solvent. This generates a "free" pyrrolide anion which preferentially reacts at the nitrogen. |
| Diacylation: Excess 3-phenylpropanoyl chloride can lead to the formation of diacylated byproducts. Although the first acyl group is deactivating, this can occur under forcing conditions. | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of 3-phenylpropanoyl chloride. Monitor the reaction progress by thin-layer chromatography (TLC) and stop it once the starting pyrrole is consumed. | |
| Reaction Mixture Turns Dark/Polymerizes | Acidic Conditions: Pyrrole is highly susceptible to polymerization under acidic conditions. Any acidic impurities in the reagents or generated during the reaction can trigger this side reaction. | Ensure all reagents are free of acidic impurities. If using a method that does not involve a strong base, consider adding a non-nucleophilic base to scavenge any acid formed. Perform the reaction at a low temperature to minimize polymerization. |
| Difficulty in Product Purification | Similar Polarity of Byproducts: C-acylated isomers and the desired N-acylated product may have similar polarities, making separation by column chromatography challenging. | Optimize the reaction conditions to maximize the yield of the N-acylated product and minimize C-acylation. For purification, utilize a high-resolution chromatography system and carefully screen different solvent systems to achieve better separation. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The most probable byproducts are:
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C-Acylated Isomers: 2-(3-Phenylpropanoyl)pyrrole and 3-(3-Phenylpropanoyl)pyrrole are common byproducts resulting from the electrophilic substitution on the pyrrole ring.[1] The ratio of these isomers can be influenced by the reaction conditions.
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Diacylated Pyrroles: Although less common due to the deactivating effect of the first acyl group, diacylation can occur, leading to products with two 3-phenylpropanoyl groups attached to the pyrrole ring.
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Pyrrole Polymers: A dark, insoluble material is often indicative of pyrrole polymerization, which is typically triggered by acidic conditions.[1]
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Hydrolysis Products: If the reaction mixture is exposed to water during workup or purification, the N-acylpyrrole can hydrolyze back to pyrrole and 3-phenylpropanoic acid.[2][3]
Q2: How can I confirm the structure of my product and identify any byproducts?
A2: A combination of spectroscopic techniques is recommended for structural confirmation and byproduct identification:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between N- and C-acylated isomers. For this compound, you would expect to see characteristic shifts for the pyrrole protons and the protons of the 3-phenylpropanoyl group. C-acylated isomers will show different splitting patterns and chemical shifts for the pyrrole ring protons.
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Mass Spectrometry (MS): This will help to confirm the molecular weight of the desired product and identify any byproducts with different masses (e.g., diacylated products).
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Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency can provide clues about whether the acyl group is attached to the nitrogen or a carbon atom.
Q3: What is the "anionic Fries rearrangement" and could it be a source of byproducts in my reaction?
A3: The anionic Fries rearrangement, sometimes referred to as a "pyrrole dance," is a reaction where an acyl group migrates from the nitrogen atom of a pyrrole to a carbon atom (typically the C2 position) under the influence of a strong base.[4][5] If you are using a strong base to deprotonate pyrrole and then adding the acyl chloride, and perhaps heating the reaction, it is possible that some of the initially formed N-acylpyrrole could rearrange to the C-acylated isomer. The choice of the counter-ion of the base (e.g., Li+ vs. K+) can influence the likelihood of this rearrangement.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Acylation
This protocol is designed to favor the formation of the N-acylated product.
Materials:
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Pyrrole
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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3-Phenylpropanoyl chloride
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Saturated aqueous ammonium (B1175870) chloride solution
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Pyrrole Addition: Dissolve pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.
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Anion Formation: Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium pyrrolide salt.
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Acylation: Cool the reaction mixture back to 0 °C and add 3-phenylpropanoyl chloride (1.05 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
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Workup: Carefully quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
Protocol 2: General Procedure for Friedel-Crafts C-Acylation of Pyrrole (for byproduct synthesis/reference)
This protocol is representative of conditions that would favor the formation of C-acylated byproducts.
Materials:
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Pyrrole
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3-Phenylpropanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM)
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1 M Hydrochloric acid
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stir bar
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Inert atmosphere setup
Procedure:
-
Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C.
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Acyl Chloride Addition: Add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension.
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Pyrrole Addition: Add a solution of pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M HCl.
-
Workup and Purification: Follow standard extraction, drying, and purification procedures as described in Protocol 1 to isolate the C-acylated products.
Byproduct Formation Pathways
Caption: Reaction scheme illustrating the formation of the desired N-acylated product and potential byproducts.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.
References
Removal of unreacted starting materials in "N-(3-Phenylpropanoyl)pyrrole" purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(3-Phenylpropanoyl)pyrrole, a common intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to help navigate challenges related to the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude "this compound" reaction mixture?
A1: The most common impurities are typically the unreacted starting materials: pyrrole (B145914) and 3-phenylpropanoyl chloride. Due to the reactivity of 3-phenylpropanoyl chloride with water, its hydrolysis product, 3-phenylpropanoic acid, may also be present as a significant impurity.
Q2: How can I remove unreacted pyrrole from my product?
A2: Unreacted pyrrole can be removed through several methods. A common approach is to wash the crude reaction mixture with a dilute acid, such as 1M HCl, during the workup. Pyrrole is a weak base and will be protonated, making it water-soluble and allowing for its removal in the aqueous phase. Alternatively, repeated washing of the crude product with a non-polar solvent like hexane (B92381) can effectively remove the majority of unreacted pyrrole before further purification.[1] For trace amounts, column chromatography is highly effective.
Q3: How do I get rid of unreacted 3-phenylpropanoyl chloride?
A3: 3-Phenylpropanoyl chloride is highly reactive towards nucleophiles, especially water. During the workup, quenching the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate or water) will hydrolyze the unreacted acyl chloride to 3-phenylpropanoic acid. This carboxylic acid can then be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q4: My final product is an oil, but I expect a solid. What should I do?
A4: "this compound" has a reported melting point of 46-48°C, so it may exist as a low-melting solid or a thick oil at room temperature, especially if impurities are present which can cause melting point depression.[2] Attempting to purify the oil by column chromatography followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) should yield a solid product.
Troubleshooting Guides
Issue 1: Persistent Pyrrole Impurity After Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR or TLC analysis shows the presence of pyrrole in the purified product. | Incomplete removal during aqueous washes. | 1. Acid Wash: During the liquid-liquid extraction, wash the organic layer with 1M HCl (2-3 times) to ensure all pyrrole is protonated and extracted into the aqueous phase. |
| 2. Hexane Trituration: Before column chromatography, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but pyrrole is not (e.g., dichloromethane), and then add hexane to precipitate the product, leaving the pyrrole in the solvent. Alternatively, wash the crude solid with cold hexane. | ||
| Inefficient separation during column chromatography. | 1. Optimize Eluent System: Use a less polar eluent system for column chromatography. A gradient elution starting with a high percentage of a non-polar solvent (e.g., hexane) and gradually increasing the polar solvent (e.g., ethyl acetate) can improve separation. | |
| 2. Dry Loading: For better separation of closely eluting compounds, consider dry loading the crude product onto the silica (B1680970) gel column. |
Issue 2: Presence of 3-Phenylpropanoic Acid in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR spectrum shows a broad singlet around 10-12 ppm, and/or TLC shows a polar spot that streaks. | Incomplete hydrolysis of 3-phenylpropanoyl chloride and/or inefficient removal of the resulting carboxylic acid. | 1. Thorough Quenching: Ensure the reaction is thoroughly quenched with water or a basic solution to hydrolyze all unreacted 3-phenylpropanoyl chloride. |
| 2. Basic Wash: During the workup, wash the organic layer extensively with a saturated aqueous solution of sodium bicarbonate (at least 3 times) to remove all 3-phenylpropanoic acid. Check the pH of the final aqueous wash to ensure it is basic. | ||
| Inefficient separation during column chromatography. | 1. Adjust Eluent Polarity: 3-Phenylpropanoic acid is quite polar and should be easily separated from the less polar this compound on silica gel. If it co-elutes, ensure the eluent system is not too polar. |
Quantitative Data
The following table summarizes the physical properties of the starting materials and the final product, which are crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Pyrrole | 67.09 | -23 | 129-131 | Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.[3] |
| 3-Phenylpropanoyl chloride | 168.62 | -7 to -5 | 232 | Reacts with water and alcohols; soluble in many organic solvents. |
| This compound | 199.25 | 46-48[2] | Not readily available | Expected to be soluble in polar organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and acetone. |
Experimental Protocols
Protocol 1: General Workup Procedure for the Removal of Unreacted Starting Materials
This protocol outlines a standard liquid-liquid extraction procedure following the acylation of pyrrole with 3-phenylpropanoyl chloride.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may occur if excess acyl chloride is present.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Washing:
-
Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove unreacted pyrrole.
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove 3-phenylpropanoic acid.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of the crude product.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane). The optimal eluent composition should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Synthetic vs. Natural N-(3-Phenylpropanoyl)pyrrole
Natural Occurrence of N-(3-Phenylpropanoyl)pyrrole
This compound is a naturally occurring amide alkaloid found in the plant Piper sarmentosum, a member of the Piperaceae family. This plant has a history of use in traditional medicine across Southeast Asia. The presence of this compound in P. sarmentosum has been confirmed through phytochemical analysis of its leaves and roots.
Synthetic Production of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and common method for its production would be the Paal-Knorr synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole (B145914) ring.
For the synthesis of this compound, the likely precursors would be 3-phenylpropanoyl chloride and pyrrole. The synthesis would proceed via an acylation reaction.
Bioactivity Comparison: A Look at the Broader Context
Due to the absence of direct comparative data for this compound, this section presents a summary of the bioactivity of crude extracts of Piper sarmentosum (which contains the natural compound) and various synthetic pyrrole derivatives. This information provides a broader context for the potential biological activities of this compound.
Data Presentation
| Compound/Extract | Bioactivity Type | Assay | Target/Cell Line | IC50 Value | Reference |
| Natural Source (Containing this compound) | |||||
| Ethanolic Extract of Piper sarmentosum | Antioxidant | DPPH radical scavenging | - | 264.20 ± 17.90 µg/mL | [1] |
| Ethanolic Extract of Piper sarmentosum | Antioxidant | ABTS radical scavenging | - | 176.40 ± 8.62 µg/mL | [1] |
| Synthetic Pyrrole Derivatives | |||||
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | Anticancer | MTT Assay | HepG2 (Hepatocellular Carcinoma) | 27 µg/mL | [2] |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-chlorophenyl)furan-2-yl)prop-2-en-1-one | Anticancer | MTT Assay | HepG2 (Hepatocellular Carcinoma) | 31 µg/mL | [2] |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | Anticancer | MTT Assay | HepG2 (Hepatocellular Carcinoma) | 23 µg/mL | [2] |
| 3-aroyl-1-arylpyrrole (ARAP) derivative 22 | Anticancer | Tubulin Polymerization Inhibition | NCI-ADR-RES (Ovarian Cancer) | Potent Inhibition (IC50 not specified) | [3] |
| 3-aroyl-1-arylpyrrole (ARAP) derivative 27 | Anticancer | Tubulin Polymerization Inhibition | Medulloblastoma D283 | Nanomolar concentrations | [3] |
| Pyrrolo[2,3-d]pyrimidine derivative 1a | Anticancer | Cytotoxicity Assay | A549 (Lung Carcinoma) | 0.35 µM | [4] |
| Pyrrolo[2,3-d]pyrimidine derivative 1b | Anticancer | Cytotoxicity Assay | PC-3 (Prostate Cancer) | 1.04 µM | [4] |
Note: The bioactivity data for the synthetic compounds are for structurally related pyrrole derivatives and not for this compound itself. This table is intended to provide a representative overview of the potential of the pyrrole scaffold.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of pyrrole derivatives are provided below.
Isolation of Natural this compound from Piper sarmentosum
A general procedure for the extraction of compounds from Piper sarmentosum leaves involves the following steps:
-
Collection and Preparation: Fresh leaves of Piper sarmentosum are collected, washed, and dried. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are subjected to percolation at room temperature using methanol (B129727) as the solvent.
-
Concentration: The resulting extract is concentrated using a rotary evaporator to yield the crude methanol extract.
-
Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate and purify individual compounds, including this compound.
Synthesis of Pyrrole Derivatives (General Paal-Knorr Method)
The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles.[5][6][7]
-
Reaction Setup: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia.
-
Catalyst: The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.
-
Reaction Conditions: The reaction mixture is usually heated to facilitate the condensation and cyclization.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting pyrrole derivative is then purified, typically by recrystallization or chromatography.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific dose.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).[8]
Signaling Pathway and Experimental Workflow Diagrams
Potential Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the reported anti-inflammatory properties of various pyrrole derivatives, it is plausible that this compound could also interact with this pathway.
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: Workflow for anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Phenylpropanoyl)pyrrole in the Landscape of Piper Amide Antioxidants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of N-(3-Phenylpropanoyl)pyrrole and other Piper amides, supported by available experimental data and insights into their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of various Piper amides has been evaluated using common in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The following tables summarize the available quantitative data, providing a benchmark for comparing the efficacy of different amide structures.
Table 1: DPPH Radical Scavenging Activity of Piper Amides
| Compound | IC50 / EC50 (µM) | Source |
| Piperine (B192125) | 94.51 ± 11.91 | [1] |
| Piperic acid amide (with o-methoxyphenol) | 140 | [2] |
| Piperic acid amide (with catechol) | 28 | [2] |
| Piperic acid amide (with 5-hydroxyindole) | 20 | [2] |
IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity.
Table 2: Antioxidant Activity of Other Relevant Compounds
| Compound Class / Extract | Assay | Results | Source |
| Piper trichostachyon fruit extract | DPPH | ~2.5 times higher activity than P. nigrum | [3] |
| Piper sarmentosum leaf extract | DPPH | IC50 of 55.25 ppm | [4] |
| N-cinnamoylpyrrole-derived alkaloids | Cellular assays | Showed significant anti-neuroinflammatory and antioxidative stress effects | [2] |
Insights into Structure-Activity Relationships
The antioxidant activity of Piper amides is significantly influenced by their chemical structure. Studies on piperine and its synthetic analogs have revealed several key features that contribute to their radical scavenging potential.[5][6] The presence of phenolic hydroxyl groups in piperine derivatives has been shown to dramatically increase their free radical clearance rates compared to the parent compound.[5] This suggests that the introduction of a phenolic moiety to the this compound structure could enhance its antioxidant capacity.
Furthermore, research on pyrrole (B145914) derivatives highlights the importance of the N-H group in the pyrrole ring for antioxidant activity, which acts as a hydrogen atom donor to neutralize free radicals.[7] Quantitative structure-activity relationship (QSAR) studies on pyrrole derivatives have identified molecular descriptors such as bond length, HOMO (Highest Occupied Molecular Orbital) energy, and polarizability as crucial determinants of their radical scavenging capabilities.[7][8]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of antioxidant data, it is essential to understand the underlying experimental protocols. The most frequently cited methods for evaluating the antioxidant activity of Piper amides are the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color of the solution changes from violet to pale yellow, and the decrease in absorbance is measured at a specific wavelength (typically around 517 nm).
Experimental Workflow for DPPH Assay
ABTS Radical Cation Decolorization Assay
In this assay, the pre-formed stable radical cation ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
Potential Signaling Pathways
The antioxidant effects of compounds like N-cinnamoylpyrrole-derived alkaloids, which are structurally related to this compound, may be mediated through the modulation of key cellular signaling pathways involved in the response to oxidative stress.[2] Two such critical pathways are the NF-κB and Nrf2 pathways.
Simplified Overview of NF-κB and Nrf2 Pathways in Oxidative Stress
Conclusion and Future Directions
While a definitive quantitative comparison of the antioxidant activity of this compound with other Piper amides is currently limited by the lack of direct experimental data, the available evidence from structurally similar compounds provides a strong rationale for its potential as an antioxidant. The presence of the pyrrole ring and the phenylpropanoyl moiety suggests that it is likely to possess radical scavenging properties.
Future research should focus on the synthesis and direct evaluation of this compound and its derivatives in standardized antioxidant assays such as DPPH and ABTS. Furthermore, investigating its effects on cellular models of oxidative stress and its ability to modulate the NF-κB and Nrf2 signaling pathways would provide a more comprehensive understanding of its potential as a therapeutic agent. Such studies will be crucial in positioning this compound within the broader landscape of Piper amide-based antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Cinnamoylpyrrole-derived alkaloids from the genus Piper as promising agents for ischemic stroke by targeting eEF1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts | MDPI [mdpi.com]
- 8. [PDF] Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts | Semantic Scholar [semanticscholar.org]
Comparative Analysis of the Antimicrobial Spectrum of N-(3-Phenylpropanoyl)pyrrole and Selected Antibiotics
A comprehensive review of the available scientific literature indicates that while N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum, has demonstrated antimicrobial properties, a detailed quantitative comparison with established antibiotics is challenging due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound. However, by examining data for structurally related compounds and the broader class of pyrrole (B145914) derivatives, a qualitative assessment of its potential antimicrobial spectrum can be formulated.
This compound has been shown to be active against Gram-positive bacteria in disk diffusion assays. This suggests a potential antibacterial spectrum that includes organisms such as Staphylococcus aureus and Bacillus subtilis. Research on various other N-arylpyrrole and tetra-substituted pyrrole derivatives has revealed a broad spectrum of activity, with some compounds exhibiting potent effects against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1][2].
In the realm of antifungal activity, while specific data for this compound is scarce, other amide compounds isolated from Piper sarmentosum have shown activity against the pathogenic yeast Cryptococcus neoformans. This suggests that this compound may also possess antifungal properties.
For a clear comparison, the following tables summarize the available antimicrobial susceptibility data for related pyrrole derivatives and for the well-established antibiotics, ciprofloxacin (B1669076) (antibacterial) and clotrimazole/amphotericin B (antifungal).
Data Presentation
Table 1: Antimicrobial Spectrum of Selected Pyrrole Derivatives
| Compound/Compound Class | Test Organism | MIC/IC50 (µg/mL) | Reference |
| N-arylpyrrole derivatives (Series Va-e) | Methicillin-resistant S. aureus (MRSA) | 4 | [1][2] |
| N-arylpyrrole derivative (Vc) | Escherichia coli | 8 | [1] |
| N-arylpyrrole derivative (Vc) | Klebsiella pneumoniae | 8 | [1] |
| N-arylpyrrole derivative (Vc) | Acinetobacter baumannii | 8 | [1] |
| Amides from Piper sarmentosum | Cryptococcus neoformans | IC50: 4.7 - 20.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Spectrum of Comparator Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6[3][4] |
| Escherichia coli | 0.013 - 0.08[5] | |
| Pseudomonas aeruginosa | 0.15[5] | |
| Clotrimazole | Candida albicans | 0.008 - 8[6] |
| Candida glabrata | 0.125 - 4[7] | |
| Amphotericin B | Cryptococcus neoformans | 0.25 - 1.6[1][8] |
Experimental Protocols
The antimicrobial activity data presented above are typically determined using standardized methods such as broth microdilution, agar (B569324) dilution, or disk diffusion assays. A generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is described below.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, and 30-35°C for 24-72 hours for fungi). The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or comparator antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi) directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard) to ensure a consistent number of viable cells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microorganism (positive control) and wells with only the growth medium (negative control) are also included.
-
Incubation: The inoculated plates are incubated under optimal conditions for the growth of the test microorganism.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The results can also be read using a microplate reader.
Mandatory Visualization
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic versus Naturally Isolated N-(3-Phenylpropanoyl)pyrrole
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of N-(3-Phenylpropanoyl)pyrrole sourced from nature versus laboratory synthesis. This guide provides detailed experimental protocols, comparative data tables, and workflow visualizations to facilitate a deeper understanding of this bioactive compound.
This compound, a naturally occurring amide, has been isolated from the plant Piper sarmentosum[1][2]. This compound, belonging to the phenylpropanoid class, is of interest to the scientific community for its potential biological activities. As with many natural products, the ability to synthesize this compound in the laboratory is crucial for ensuring a consistent and scalable supply for research and development. This guide provides a comparative spectroscopic analysis of the synthetically produced compound versus its naturally isolated counterpart, offering valuable insights into their structural identity and purity.
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for this compound. The data for the synthetic compound is predicted based on analogous structures, while the data for the natural product is based on available literature information on compounds isolated from Piper sarmentosum.
| Spectroscopic Technique | Synthetic this compound (Predicted Data) | Naturally Isolated this compound (Reported Data from Analogs) | Key Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.20 (m, 5H, Ar-H), 7.05 (t, J = 2.2 Hz, 2H, Pyrrole-Hα), 6.25 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ), 3.10 (t, J = 7.5 Hz, 2H, -CH₂-Ph), 2.90 (t, J = 7.5 Hz, 2H, -CO-CH₂-) | Amide protons in similar natural products from Piper species show characteristic shifts. Phenyl and pyrrole (B145914) protons would exhibit signals in the aromatic region. | The proton NMR is expected to show distinct signals for the phenyl, pyrrole, and propanoyl aliphatic protons. The splitting patterns and integration values are key for structural confirmation. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 120.0 (Pyrrole-Cα), 110.0 (Pyrrole-Cβ), 38.0 (-CO-CH₂-), 31.0 (-CH₂-Ph) | Carbonyl carbons in related amides from Piper species typically resonate around 165-175 ppm. Aromatic and pyrrole carbons appear in the 110-145 ppm range. | The carbon NMR spectrum is crucial for confirming the carbon framework, with the carbonyl carbon signal being a key diagnostic peak. |
| Infrared (IR) Spectroscopy | ν_max (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1680 (C=O, amide I band), ~1550 (C=C, aromatic), ~1400 (C-N) | Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic for similar natural amides. | The strong carbonyl absorption is a definitive feature in the IR spectrum, confirming the presence of the amide functional group. |
| Mass Spectrometry (MS) | m/z (%): 199 [M]⁺, 105 [C₆H₅CH₂CH₂]⁺, 91 [C₇H₇]⁺, 67 [C₄H₅N]⁺ | The molecular ion peak corresponding to the molecular weight of 199.25 g/mol is expected. | The mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help in confirming the structure. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the spectroscopic analysis.
Synthesis of this compound
A plausible synthetic route for this compound involves the N-acylation of pyrrole with 3-phenylpropanoyl chloride.
Materials:
-
Pyrrole
-
3-Phenylpropanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of pyrrole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of about 220 ppm and a longer relaxation delay (2-5 seconds).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or oily sample, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and comparative analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Comparative analysis workflow.
Signaling Pathways
While specific signaling pathway studies for this compound are not extensively documented, compounds belonging to the phenylpropanoid class are known to be involved in various biological processes in plants, primarily as defense compounds and signaling molecules in pathways like the phenylpropanoid biosynthesis pathway. In humans and other organisms, phenylpropanoid amides have been investigated for a range of biological activities, but dedicated signaling pathway elucidation for this specific molecule requires further research.
Caption: General phenylpropanoid biosynthesis pathway.
References
A Comparative Guide to the Efficacy of N-Acylpyrroles and Related Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrrole-containing compounds, with a focus on N-acylpyrroles and their structural analogs. While specific experimental data for "N-(3-Phenylpropanoyl)pyrrole" is limited in publicly available literature, this document aims to provide a valuable frame of reference by summarizing the known information and comparing it with the well-documented activities of other relevant pyrrole (B145914) derivatives.
"this compound" is a naturally occurring compound that has been isolated from the roots, fruits, and leaves of Piper sarmentosum[1]. Although its presence in this traditionally used medicinal plant suggests potential bioactivity, detailed in vitro and in vivo efficacy studies on the isolated compound are not extensively reported. However, the broader class of pyrrole derivatives has been the subject of significant research, revealing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4][5][6]. This guide will, therefore, focus on providing a comparative overview of these activities for various pyrrole-based compounds.
In Vitro Efficacy of Pyrrole Derivatives
The pyrrole scaffold is a versatile platform for the development of bioactive compounds. The following tables summarize the in vitro efficacy of several N-acylpyrroles and other pyrrole derivatives against various cell lines and microbial strains.
Table 1: Anticancer and Cytotoxic Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Cell Line(s) | Assay Type | Efficacy Metric (IC50/GI50) | Reference(s) |
| Phenylpyrroloquinolinones | HeLa, HT-29, MCF-7 | Antiproliferative | GI50: 0.1-0.2 nM | [6] |
| Pyrrolo[2,1-f][2][3][7]triazines | Enzyme-based | ALK Inhibition | IC50: 3–57 nM | [6] |
| Pyrrolo[2,1-f][2][3][7]triazines | Cell-based | ALK Inhibition | IC50: 30–500 nM | [6] |
| Pyrrolo[2,3-d]pyrimidines | Enzyme-based | VEGFR-2 Inhibition | IC50: 11.9 and 13.6 nM | [6] |
| Benzimidazole-derived Pyrroles | LoVo, MCF-7, SK-OV-3 | Cytotoxicity (MTS) | Dose- and time-dependent cytotoxicity | [8][9] |
| Pyrrolo[2,3-b]pyrrole Derivatives | MCF-7, HCT-116, A549 | Cytotoxicity (MTT) | More effective than erlotinib | [10] |
| Pyrrolo[2,1-c][2][3]benzodiazepine Polyamide Conjugates | 60 human cancer cell lines | Cytotoxicity | Highly cytotoxic | [11] |
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Assay Type | Efficacy Metric (MIC/Zone of Inhibition) | Reference(s) |
| Thiazole-connected Pyrroles | E. coli, S. aureus | Antibacterial | Equipotent to Ciprofloxacin (100 µg/mL) | [7] |
| Thiazole-connected Pyrroles | A. niger, C. albicans | Antifungal | More active than Clotrimazole (100 µg/mL) | [7] |
| Phenylpropanoids (including a pyrrole amide) | Gram-positive bacteria | Antibacterial | Activity reported | |
| Pyrrolo[2,3-b]pyrrole Derivatives | P. aeruginosa, S. aureus, C. albicans | Antimicrobial | MIC values reported | [10] |
In Vivo Efficacy of Pyrrole Derivatives
While in vivo data for "this compound" is not available, studies on other pyrrole derivatives have demonstrated their potential in animal models.
Table 3: In Vivo Efficacy of Selected Pyrrole Derivatives
| Compound/Derivative Class | Animal Model | Indication | Key Findings | Reference(s) |
| Pyrrolo[2,1-f][2][3][7]triazines | Not specified | ALK autophosphorylation | Inhibition of ALK autophosphorylation | [6] |
| Salicylhydrazides with pyrrole moiety | Mice (PC3 xenograft) | Prostate Cancer | In vivo efficacy demonstrated | [12] |
| Pyrrolo[2,3-b]pyrrole Derivatives | Hyperlipidemic rats | Hypolipidemic | Significant hypocholesterolemic and hypotriglyceridemic effects | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of pyrrole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., pyrrole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Simplified MAPK Signaling Pathway (Relevant to Anticancer Activity)
Caption: Simplified MAPK signaling pathway, a common target for anticancer drugs, including some pyrrole derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pioneering the Frontier of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of N-(3-Phenylpropanoyl)pyrrole Analogs
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the structure-activity relationship (SAR) of N-(3-Phenylpropanoyl)pyrrole analogs. This publication provides a framework for exploring the therapeutic potential of this chemical scaffold, offering insights into the design of novel drug candidates. While specific SAR studies on this compound are not extensively available in the public domain, this guide leverages established principles from the broader field of medicinal chemistry of pyrrole (B145914) derivatives to propose a strategic approach for investigation.
This guide outlines the systematic modification of the this compound core structure to elucidate key structural features that govern biological activity. By exploring substitutions on the phenyl ring, alterations of the propanoyl linker, and modifications of the pyrrole moiety, researchers can systematically probe the chemical space to identify compounds with enhanced potency and selectivity for various biological targets. The insights provided are drawn from analogous pyrrole-containing compounds that have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Comparative Analysis of Hypothetical this compound Analogs
To illustrate the principles of SAR, this guide presents a comparative analysis of hypothetical analogs. The data tables below showcase potential outcomes of systematic modifications on key biological activities, such as antiproliferative effects on cancer cell lines. These tables are intended to serve as a template for organizing and interpreting experimental data as it is generated.
Table 1: Structure-Activity Relationship of Phenyl Ring Analogs
| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | Antiproliferative Activity (IC50, µM) - Hypothetical Data |
| Lead-001 | H | H | H | 15.2 |
| Analog-A1 | OCH3 | H | H | 8.5 |
| Analog-A2 | Cl | H | H | 5.1 |
| Analog-A3 | H | NO2 | H | 22.8 |
| Analog-A4 | H | H | F | 10.3 |
Table 2: Structure-Activity Relationship of Propanoyl Linker Analogs
| Compound ID | Linker Modification | Antiproliferative Activity (IC50, µM) - Hypothetical Data |
| Lead-001 | -(CH2)2-CO- | 15.2 |
| Analog-B1 | -CH=CH-CO- | 12.7 |
| Analog-B2 | -(CH2)3-CO- | 25.4 |
| Analog-B3 | -O-(CH2)2-CO- | > 50 |
Table 3: Structure-Activity Relationship of Pyrrole Ring Analogs
| Compound ID | R4 (Pyrrole Position) | R5 (Pyrrole Position) | Antiproliferative Activity (IC50, µM) - Hypothetical Data |
| Lead-001 | H | H | 15.2 |
| Analog-C1 | CH3 | H | 18.9 |
| Analog-C2 | H | Br | 7.8 |
| Analog-C3 | CH3 | CH3 | 21.3 |
Experimental Protocols: A Roadmap for Discovery
To facilitate the exploration of this compound analogs, this guide provides detailed, standardized methodologies for their synthesis and biological evaluation. These protocols are designed to ensure reproducibility and comparability of data across different research laboratories.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a straightforward acylation reaction.
Scheme 1: General Synthetic Route
Caption: General reaction scheme for the synthesis of this compound analogs.
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, triethylamine (B128534) (1.2 eq) is added.
-
The reaction mixture is cooled to 0 °C.
-
A solution of the appropriately substituted 3-phenylpropanoyl chloride (1.1 eq) in anhydrous DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound analog.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: A logical workflow for conducting a structure-activity relationship study.
By systematically applying the principles and protocols outlined in this guide, the scientific community can accelerate the discovery and development of novel therapeutics based on the this compound scaffold. This foundational work paves the way for future investigations that will undoubtedly contribute to the advancement of medicine.
Validating the Mechanism of Action of N-(3-Phenylpropanoyl)pyrrole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Phenylpropanoyl)pyrrole, a natural product with neuroprotective and anti-inflammatory potential. Its mechanism of action is validated through an examination of its molecular targets and signaling pathways, benchmarked against established therapeutic alternatives. Experimental data is presented to offer a clear comparison of performance, supported by detailed methodologies for key validation assays.
Introduction to this compound
This compound is a naturally occurring compound that can be isolated from plants of the Piper genus. Recent studies have identified it as a promising therapeutic agent, particularly in the context of ischemic stroke, due to its anti-neuroinflammatory and anti-oxidative stress properties. The core mechanism of action is attributed to its interaction with eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), which subsequently modulates the activity of two critical signaling pathways: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).
Mechanism of Action: A Multi-pronged Approach
The therapeutic effects of this compound are believed to stem from its ability to engage with eEF1A1, a key protein in protein synthesis that also possesses non-canonical functions in various cellular processes. This initial binding event triggers a downstream cascade that influences both inflammatory and antioxidant responses.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In pathological conditions such as neuroinflammation, NF-κB is often hyperactivated, leading to the production of pro-inflammatory cytokines. This compound, by targeting eEF1A1, leads to the suppression of the NF-κB signaling cascade, thereby reducing the inflammatory response.
-
Activation of NRF2 Signaling: The NRF2 pathway is the primary regulator of the cellular antioxidant response. Activation of NRF2 leads to the expression of a suite of antioxidant and cytoprotective genes. This compound promotes the activation of this pathway, enhancing the cell's ability to combat oxidative stress, a key contributor to neuronal damage in ischemic stroke and other neurodegenerative diseases.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Comparative Analysis with Alternative Compounds
To objectively evaluate the performance of this compound, it is compared with established inhibitors and activators of its target pathways.
| Compound | Target | Mechanism of Action | Reported Potency |
| This compound | eEF1A1, NF-κB, NRF2 | Binds to eEF1A1, leading to inhibition of NF-κB and activation of NRF2 pathways. | Data not yet available |
| Didemnin B | eEF1A1 | Binds to eEF1A1 and inhibits protein synthesis. | KD: ~200 µM for eEF1A1, ~4 µM for eEF1A-ribosome complex[1] |
| Plitidepsin (Aplidin) | eEF1A2 / eEF1A1 | Binds to eEF1A2 and eEF1A1, inhibiting protein synthesis. | KD: ~80 nM for eEF1A2, ~180 nM for eEF1A1[2][3] |
| BAY 11-7082 | IKK (NF-κB pathway) | Irreversibly inhibits IκBα phosphorylation. | IC50: ~10 µM for TNFα-induced IκBα phosphorylation[4][5][6][7] |
| Bardoxolone-methyl (CDDO-Me) | Keap1 (NRF2 pathway) | Covalently modifies Keap1, leading to NRF2 stabilization and activation. | Potent activator of the NRF2 pathway.[8] |
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound and its alternatives.
eEF1A1 Binding Affinity Assay (Example: Surface Plasmon Resonance)
This assay quantifies the binding interaction between a compound and its protein target.
Workflow Diagram:
Caption: Surface Plasmon Resonance workflow for binding analysis.
Protocol:
-
Immobilization of eEF1A1: Recombinant human eEF1A1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A stock solution of this compound (or alternative compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer to create a concentration series.
-
Binding Measurement: The prepared analyte solutions are injected over the sensor surface at a constant flow rate. The association of the compound to the immobilized eEF1A1 is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
NF-κB Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound or a control inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours to induce NF-κB activation.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
NRF2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the activation of the NRF2-antioxidant response element (ARE) pathway.
Protocol:
-
Cell Culture and Transfection: HepG2 cells are cultured and seeded in 96-well plates. Cells are then transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, cells are treated with various concentrations of this compound or a known NRF2 activator (e.g., Bardoxolone-methyl).
-
Incubation: The cells are incubated for 16-24 hours to allow for NRF2 activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: Similar to the NF-κB assay, cells are lysed, and dual-luciferase activity is measured.
-
Data Analysis: The fold-change in ARE-luciferase activity is calculated relative to the vehicle-treated control cells after normalization to Renilla luciferase activity. The EC50 value (the concentration that elicits a half-maximal response) is determined from the dose-response curve.
Logical Relationship of Validation Experiments
The validation of this compound's mechanism of action follows a logical progression from target engagement to cellular response.
Caption: Logical flow of experimental validation.
Conclusion
This compound presents a compelling profile as a multi-target agent for conditions involving neuroinflammation and oxidative stress. Its mechanism, centered on the modulation of eEF1A1 and the subsequent regulation of the NF-κB and NRF2 pathways, offers a promising therapeutic strategy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further validate and explore the therapeutic potential of this and other pyrrole-based compounds. Future studies should focus on obtaining quantitative binding data for this compound and expanding in vivo studies to confirm its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of N-(3-Phenylpropanoyl)pyrrole: A Guide to Biological Activity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from plants of the Piper genus. Due to the limited publicly available quantitative data on the specific bioactivity of this compound, this document leverages data from structurally related amide alkaloids found in Piper species and other pyrrole-containing compounds to offer a comparative context for its potential biological performance and cross-reactivity in various assays.
Introduction to this compound and its Analogs
This compound is an alkaloid identified in Piper sarmentosum and Piper crassipes.[1][2] While its specific biological activities are not extensively characterized in publicly accessible literature, related compounds from the Piper genus, such as pellitorine (B1679214) and guineensine, have demonstrated significant biological effects, including anti-inflammatory and neuromodulatory activities.[3][4] The pyrrole (B145914) scaffold is a common motif in kinase inhibitors, suggesting that this compound could potentially interact with protein kinases.[5][6]
This guide focuses on the potential anti-inflammatory and kinase-modulating activities of this compound by comparing it with other well-studied Piper amides and synthetic pyrrole-based kinase inhibitors.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for compounds structurally or functionally related to this compound.
Table 1: Cytotoxic and Anti-inflammatory Activity of Piper Amides
| Compound | Assay | Cell Line / System | Readout | IC50 / EC50 | Reference |
| Pellitorine | Cytotoxicity | HL-60 (Human promyelocytic leukemia) | Cell Viability | 13.0 µg/mL | [7] |
| Cytotoxicity | MCF-7 (Human breast cancer) | Cell Viability | 1.8 µg/mL | [7] | |
| Anti-inflammatory | HMGB1-induced HUVECs | TNF-α, IL-1α, IL-1β Production | Inhibition at 10 & 20 µM | [3] | |
| Guineensine | Anandamide Uptake Inhibition | Cellular Uptake Assay | Anandamide Uptake | 290 nM | [4] |
Table 2: Kinase Inhibitory Activity of Pyrrole-Containing Compounds
| Compound Class / Example | Kinase Target | Assay Type | IC50 | Reference |
| Pyrrolo[2,3-d]pyrimidine (Compound 6f) | TrkA | Enzymatic Assay | 2.25 µM | [6] |
| FGFR4 | Enzymatic Assay | 6.71 µM | [6] | |
| Tie2 | Enzymatic Assay | 6.84 µM | [6] | |
| Pyrrolo[2,3-d]pyrimidine (Compound 13a) | VEGFR-2 | Enzymatic Assay | 11.9 nM | [8] |
| Pyrrolo[2,3-d]pyrimidine (Compound 13b) | VEGFR-2 | Enzymatic Assay | 13.6 nM | [8] |
Note: The data for pyrrolo[2,3-d]pyrimidines are included to illustrate the potential of the pyrrole scaffold in kinase inhibition and are not direct analogs of this compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the biological activity and cross-reactivity of compounds like this compound are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
NF-κB activation is then stimulated by adding TNF-α (10 ng/mL) to the media. Control wells receive either vehicle or no stimulant.
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of NF-κB inhibition is calculated relative to the TNF-α stimulated control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Kinase Inhibition Assay (e.g., Src, Syk, TAK1)
This protocol describes a general method to assess the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Src, Syk, or TAK1).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the recombinant kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway activated by TNF-α.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Logical Relationship Diagram
Caption: Known and potential activities of this compound and comparators.
Conclusion
While direct and extensive biological data for this compound is currently limited, its structural similarity to other bioactive amides from the Piper genus and the established role of the pyrrole moiety in kinase inhibition suggest its potential as a modulator of inflammatory and cell signaling pathways. The provided comparative data on related compounds and detailed experimental protocols offer a framework for researchers to investigate the bioactivity and potential cross-reactivity of this compound. Further studies are warranted to elucidate its specific molecular targets and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of "N-(3-Phenylpropanoyl)pyrrole" against similar compounds
For researchers, scientists, and professionals in drug development, understanding the chemical stability of a compound is a cornerstone of its journey from discovery to application. This guide provides a comprehensive benchmark of the stability of N-(3-Phenylpropanoyl)pyrrole against structurally similar compounds, supported by established experimental protocols for rigorous evaluation.
The inherent stability of a molecule dictates its shelf-life, dictates formulation strategies, and can significantly impact its in vivo efficacy and safety profile. In this context, this compound, a natural product isolated from plants of the Piper genus, presents an interesting case study. Its N-acylpyrrole moiety, while sharing characteristics with amides, possesses distinct electronic and steric properties that influence its susceptibility to degradation.
This guide will delve into a comparative analysis of the stability of this compound, contrasting it with other N-acylpyrroles and common acyclic and cyclic amides. While specific kinetic data for the forced degradation of this compound is not extensively available in public literature, this comparison is built upon established principles of chemical reactivity and available data for analogous structures.
Comparative Stability Analysis
The stability of the amide bond and its analogues, like the N-acylpyrrole linkage, is largely influenced by the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group, as well as steric hindrance around the electrophilic carbonyl carbon. Generally, amides are a highly stable functional group, but their reactivity can be modulated by substituents.
N-acylpyrroles, such as this compound, are generally considered to be more reactive than typical acyclic secondary or tertiary amides. The pyrrole (B145914) ring, being aromatic, can influence the electronic properties of the N-acyl group. The stability of these compounds is contingent on the conditions they are subjected to, particularly pH and temperature.
Table 1: Comparative Stability Profile of this compound and Related Compounds
| Compound | Structure | Compound Type | Expected Relative Stability (Hydrolytic) | Key Structural Features Influencing Stability |
| This compound | N-Acylpyrrole | Moderate | Aromatic pyrrole ring influences amide resonance. Generally more susceptible to hydrolysis than standard amides. | |
| N-Benzoylpyrrole | N-Acylpyrrole | Moderate | Phenyl group in the acyl moiety can influence reactivity through inductive and resonance effects. | |
| N-Acetylpyrrole | N-Acylpyrrole | Lower | The acetyl group offers less steric hindrance compared to the phenylpropanoyl group, potentially leading to faster hydrolysis. | |
| N-Phenylacetamide | Secondary Acyclic Amide | High | Strong resonance stabilization of the amide bond. Generally very stable to hydrolysis under neutral conditions. | |
| 1-Acetylpiperidine | Tertiary Cyclic Amide | Very High | Tertiary amide with steric hindrance around the carbonyl group, and the piperidine (B6355638) ring is not aromatic, leading to high stability. |
Note: The relative stability is a qualitative assessment based on general principles of organic chemistry, as direct comparative kinetic studies under identical conditions are not available for all compounds listed.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its analogues, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.
Hydrolytic Stability Testing
This experiment evaluates the compound's stability in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M hydrochloric acid (HCl).
-
Neutral Hydrolysis: Dilute the stock solution in purified water.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Neutralize the acidic and basic samples to stop the degradation process.
-
Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.
Oxidative Stability Testing
This experiment assesses the compound's susceptibility to oxidation.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Keep the solution at room temperature.
-
Time Points: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples by HPLC.
Photostability Testing
This experiment evaluates the compound's stability when exposed to light.
Methodology:
-
Sample Preparation: Place the solid compound and a solution of the compound in a photostability chamber.
-
Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Thermal Stability Testing
This experiment assesses the compound's stability at elevated temperatures.
Methodology:
-
Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Time Points: Withdraw samples at specified time intervals.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for hydrolytic stability testing and the general logic for comparative stability analysis.
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-(3-Phenylpropanoyl)pyrrole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with N-(3-Phenylpropanoyl)pyrrole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the hazard profile of the parent compound, pyrrole (B145914), and general best practices for handling aromatic amides.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous substance. The parent compound, pyrrole, is known to be flammable, toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1] Therefore, a stringent approach to personal protection is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles meeting EN 166 (EU) or ANSI Z87.1 standards are required.[1][2] A face shield (minimum 8-inch) should be worn over goggles when there is a risk of splashing or explosion.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for degradation or punctures before use.[3] Double gloving is advised for enhanced protection.[3] After use, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1] |
| Body | Laboratory Coat | A flame-retardant, antistatic lab coat should be worn and fully buttoned to cover as much skin as possible.[2] |
| Respiratory | Chemical Fume Hood / Respirator | All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3] |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material and cover the entire foot.[3][4] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is critical for the safe handling and storage of this compound.
Handling:
-
Ventilation: Always handle the compound inside a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as pyrrole and its derivatives can be flammable.[1] Use non-sparking tools and explosion-proof equipment.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
-
Static Discharge: Take precautionary measures against static discharge.[5]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
-
Light and Air Sensitivity: Some pyrrole derivatives are sensitive to light and air; store under an inert gas like nitrogen if necessary.
Emergency Procedures
Spills:
-
Minor Spills: Remove all ignition sources.[7] Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately and alert emergency responders.[7] Move upwind from the spill.[7]
Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Step | Procedure |
| 1. Segregation | Collect all liquid and solid waste contaminated with this compound separately from other waste streams.[3] |
| 2. Labeling | Clearly label waste containers as "Hazardous Chemical Waste" and include the full chemical name: "this compound".[3] |
| 3. Storage | Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3] |
| 4. Disposal | Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
